Adarotene
Description
structure in first source
Properties
IUPAC Name |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBIEIZDDIEMW-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040390 | |
| Record name | Adarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496868-77-0 | |
| Record name | Adarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adarotene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adarotene Signaling Pathways in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adarotene (ST1926) is a synthetic retinoid analog that has demonstrated potent antiproliferative and pro-apoptotic activity across a broad spectrum of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in cancer cells. It delves into its molecular mechanisms, including its interaction with Retinoic Acid Receptor gamma (RARγ), induction of DNA damage, modulation of intracellular calcium levels, and regulation of the AMPK/mTOR pathway. This document aims to serve as a valuable resource for researchers and professionals in oncology and drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing complex signaling networks.
Introduction
This compound has emerged as a promising anti-cancer agent due to its ability to induce apoptosis and inhibit cell growth in various cancer models, including glioma, myeloid leukemia, ovarian carcinoma, and melanoma.[1] It exhibits a dose-dependent growth inhibition with IC50 values typically ranging from 0.1 to 0.3 μM.[1][2] Mechanistically, this compound's effects are multifaceted, involving both classical retinoid signaling pathways and potentially RAR-independent mechanisms. This guide will explore these pathways in detail, providing a foundational understanding for further research and therapeutic development.
Core Signaling Pathways of this compound
This compound's anti-cancer effects are mediated through several interconnected signaling pathways. The primary known molecular target is the ligand-binding domain of the Retinoic Acid Receptor gamma (RARγ). However, its activity extends beyond canonical RAR signaling to include the induction of DNA damage, disruption of calcium homeostasis, and modulation of key metabolic pathways.
RARγ-Mediated Signaling
This compound is believed to act as a ligand for RARγ, a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate gene transcription. Upon ligand binding, the RARγ/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Induction of DNA Damage and Apoptosis
A key characteristic of this compound is its ability to induce DNA damage, a surprising effect for a retinoid analog. This DNA damage response (DDR) is a critical contributor to its apoptotic activity. The DDR can trigger cell cycle arrest, allowing for DNA repair, or if the damage is too severe, initiate apoptosis.
This compound has been shown to cause cell cycle accumulation in the G1/S or S phase, depending on the cancer cell line.
Intracellular Calcium Signaling
Treatment of cancer cells with this compound leads to a rapid and significant increase in intracellular calcium concentration. Elevated intracellular calcium can act as a second messenger, triggering various cellular processes, including apoptosis, through the activation of calcium-dependent enzymes and stress pathways in the endoplasmic reticulum and mitochondria.
AMPK/mTOR Pathway Modulation
This compound has been observed to activate AMP-activated protein kinase (AMPKα) and subsequently down-regulate the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6K. The AMPK/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Activation of AMPK and inhibition of mTOR signaling can lead to cell cycle arrest and apoptosis.
Quantitative Data
The antiproliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cancer Type | Cell Line(s) | IC50 (μM) | Reference |
| Various Human Tumors | Large Panel | 0.1 - 0.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways of this compound.
Cell Viability and Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on cancer cell viability and proliferation.
Method:
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Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
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MTT Assay:
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
Adarotene: An In-depth Technical Guide on a Novel Atypical Retinoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent proapoptotic and antitumor activities across a range of cancer cell lines and in preclinical xenograft models. While initially investigated within the context of retinoic acid receptor (RAR) modulation, compelling evidence indicates that this compound's primary mechanism of action is independent of direct RAR transactivation. This technical guide provides a comprehensive overview of this compound, focusing on its antiproliferative effects, its actual mechanism of action involving DNA damage and inhibition of DNA polymerase α (POLA1), and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel agent.
Introduction
Retinoids, both natural and synthetic, are a class of compounds that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis, primarily through their interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This compound, also known as ST1926, was developed as an atypical retinoid with a chemical structure distinct from classical retinoids. Initial hypotheses positioned this compound as a potential selective activator of RARβ and RARγ. However, extensive research has revealed a more complex and ultimately different mechanism of action. This guide will delve into the scientific data surrounding this compound, clarifying its role as a potent antitumor agent that functions largely independently of the classical RAR signaling pathway.
Antiproliferative Activity of this compound
This compound exhibits potent antiproliferative activity against a wide variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are consistently in the sub-micromolar to low micromolar range, highlighting its potential as a powerful cytotoxic agent. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A-431 | Epidermoid Carcinoma | 0.12 |
| A2780/DX | Ovarian Carcinoma | 0.1 |
| DU-145 | Prostate Carcinoma | 0.1 |
| HCT-116 | Colon Carcinoma | 0.32 |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 |
| LNCaP | Prostate Carcinoma | 0.12 |
| Me665/2/21 | Melanoma | 0.25 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.19 |
Mechanism of Action: Beyond RAR Activation
Contrary to initial expectations, the primary antitumor effects of this compound are not mediated through the activation of retinoic acid receptors. Studies have shown that this compound has an almost complete loss of ability to activate RARs.[1][2] Instead, its proapoptotic and antiproliferative activities are attributed to two main interconnected mechanisms: the induction of DNA damage and the inhibition of DNA polymerase α (POLA1).[3][4] This activity is notably independent of the tumor suppressor protein p53 status of the cancer cells.[3]
Induction of DNA Damage and S-Phase Arrest
This compound treatment leads to an early and significant induction of DNA damage in cancer cells. This genotoxic stress is a critical event that triggers downstream apoptotic pathways. Concurrently, this compound causes cell cycle arrest in the S-phase, the phase of DNA synthesis, which is consistent with the disruption of DNA replication machinery.
Inhibition of DNA Polymerase α (POLA1)
A key molecular target of this compound has been identified as DNA polymerase α (POLA1), a critical enzyme for the initiation of DNA replication. By inhibiting POLA1, this compound effectively halts DNA synthesis, leading to replication stress, DNA damage, and ultimately, apoptosis. The parent molecule of this compound, CD437, also targets POLA1, suggesting a shared mechanism of action for this class of atypical retinoids.
Signaling Pathway Overview
The proposed signaling pathway for this compound's action is depicted below. It highlights the divergence from the classical RAR-mediated pathway and focuses on the direct induction of DNA damage and POLA1 inhibition, leading to p53-independent apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RAR Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate retinoic acid receptors. While this compound shows minimal to no activity in this assay, it is a critical experiment to differentiate its mechanism from classical retinoids.
Objective: To measure the ability of this compound to activate RARα, RARβ, and RARγ.
Materials:
-
HEK293 cells (or other suitable cell line)
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Expression vectors for human RARα, RARβ, and RARγ
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A luciferase reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression (e.g., RARE-tk-luc)
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A control plasmid for transfection normalization (e.g., a Renilla luciferase vector)
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Transfection reagent
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Cell culture medium and supplements
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This compound and a positive control (e.g., all-trans retinoic acid, ATRA)
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Dual-luciferase reporter assay system
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Luminometer
Protocol:
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Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control (ATRA). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for another 24 hours.
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Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Caption: Workflow for an RAR transactivation assay.
Competitive Binding Assay
This assay determines the ability of a compound to displace a radiolabeled ligand from the ligand-binding pocket of a receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity of this compound for RARα, RARβ, and RARγ.
Materials:
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Recombinant human RARα, RARβ, and RARγ proteins
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Radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid)
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This compound and an unlabeled positive control (e.g., all-trans retinoic acid)
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Assay buffer
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Glass fiber filters
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Scintillation cocktail
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Scintillation counter
Protocol:
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Reaction Setup: In a multi-well plate, combine the recombinant RAR protein, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or the unlabeled positive control in the assay buffer. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled positive control).
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Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The protein-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
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Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive binding assay.
Conclusion
This compound is a potent proapoptotic and antitumor agent with a unique mechanism of action that distinguishes it from classical retinoids. While its development may have been guided by an initial interest in RAR modulation, the scientific evidence strongly supports a mechanism centered on the induction of DNA damage and the inhibition of DNA polymerase α, leading to p53-independent apoptosis. This makes this compound an intriguing candidate for cancer therapy, particularly in tumors that are resistant to conventional treatments or those with mutated p53. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and related atypical retinoids.
References
- 1. A novel atypical retinoid endowed with proapoptotic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Oncology Profile of Adarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adarotene (ST1926) is a novel atypical retinoid that has demonstrated significant pro-apoptotic and anti-proliferative activity across a broad spectrum of human cancer cell lines and in preclinical tumor models. Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptor (RAR) transactivation. Instead, its anti-cancer effects are primarily driven by the induction of DNA damage, leading to S-phase cell cycle arrest and subsequent apoptosis. A key molecular target identified is DNA polymerase alpha (POLA1), the inhibition of which contributes to the observed genotoxic stress. Furthermore, this compound has been shown to modulate critical cellular signaling pathways, including the AMPK/mTOR pathway, further contributing to its anti-tumorigenic properties. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanisms of action and experimental workflows.
In Vitro Anti-proliferative Activity
This compound exhibits potent cytotoxic effects against a wide range of human cancer cell lines, with IC50 values typically in the sub-micromolar range.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IGROV-1 | Ovarian Carcinoma | ~0.1 - 0.3 | [1] |
| DU145 | Prostate Carcinoma | ~0.1 - 0.3 | [1] |
| A2780/DX | Ovarian Carcinoma | Not specified | [1] |
| MeWo | Melanoma | Not specified | [1] |
| NB4 | Acute Myeloid Leukemia | Not specified | |
| Glioma Cell Lines | Glioma | Not specified |
Mechanism of Action
Induction of DNA Damage and Apoptosis
This compound's primary mechanism of anti-cancer activity involves the induction of DNA damage, which subsequently triggers apoptosis. This effect is observed in a variety of cancer cell types and is a key contributor to its cytotoxic effects.
Modulation of the AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK) and subsequently down-regulate the mammalian target of rapamycin (mTOR) signaling pathway in glioma cell lines. Activation of AMPK, a key cellular energy sensor, and inhibition of mTOR, a central regulator of cell growth and proliferation, contribute to the anti-tumor effects of this compound.
In Vivo Efficacy
Single-Agent Activity
Oral administration of this compound has demonstrated significant tumor growth inhibition in various xenograft models.
| Tumor Model | Mouse Strain | Treatment | Efficacy | Reference |
| A2780/DX Ovarian Carcinoma | Nude Mice | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |
| MeWo Melanoma | Nude Mice | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |
| NB4 APL | SCID Mice | 30, 40 mg/kg, p.o. | Significant and dose-dependent increase in life span | |
| HT29 Colorectal Cancer | Nude Mice | Not specified | Significantly reduced tumor volume | |
| AML | Murine Xenograft | Not specified | Significantly prolonged survival and reduced tumor burden |
Combination Therapy with Cisplatin
In preclinical models of ovarian carcinoma, the combination of this compound with the standard-of-care chemotherapeutic agent, cisplatin, resulted in enhanced anti-tumor efficacy.
| Tumor Model | Treatment | Efficacy | Reference |
| HOC18 Ovarian Carcinoma | This compound (oral) + Cisplatin | Improved efficacy and tumor growth delay compared to single agents; a number of animals without evidence of disease. | |
| Ascitic IGROV-1 Ovarian Carcinoma | This compound (intraperitoneal) | Marked increase in survival. |
Experimental Protocols
In Vitro Assays
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT and BrdUTP) according to the manufacturer's protocol.
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Staining and Visualization: Stain with an anti-BrdU antibody conjugated to a fluorescent dye and counterstain nuclei with DAPI.
-
Microscopy: Visualize and quantify apoptotic cells using a fluorescence microscope.
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Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and quantify protein concentration.
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SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies (e.g., anti-p-AMPKα, anti-p-mTOR, anti-POLA1) overnight at 4°C.
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Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence using an imaging system.
In Vivo Xenograft Studies
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Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
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Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) and randomize mice into treatment and control groups.
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Treatment Administration: Administer this compound orally (p.o.) at specified doses (e.g., 15-40 mg/kg) daily or on a defined schedule. The control group receives the vehicle.
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Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).
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Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate tumor growth inhibition and assess any signs of toxicity.
Pharmacokinetics
Currently, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability from preclinical studies are not extensively published in the public domain. Further investigation into dedicated pharmacokinetic studies is required for a comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The preclinical data for this compound strongly support its potential as a novel anti-cancer agent. Its unique mechanism of action, centered on the induction of DNA damage and apoptosis via POLA1 inhibition and modulation of the AMPK/mTOR pathway, offers a promising therapeutic strategy, particularly for tumors resistant to conventional therapies. The oral bioavailability and demonstrated in vivo efficacy, both as a single agent and in combination with cisplatin, warrant further clinical investigation of this compound in various oncology settings. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising compound.
References
Adarotene's Role in Cell Cycle Arrest: A Technical Guide for Researchers
Abstract
Adarotene (ST1926) is a synthetic retinoid analog that has demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, a critical process for inhibiting tumor growth. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, facilitating further investigation and potential clinical application.
Introduction
This compound, also known as ST1926, is an atypical retinoid that has garnered significant interest for its robust anti-tumor properties.[1] Unlike classical retinoids, this compound's activity is not solely dependent on retinoic acid receptor (RAR) activation, suggesting a distinct and multifaceted mechanism of action.[2] A hallmark of this compound's cellular effects is its ability to halt cell cycle progression, thereby preventing the proliferation of cancerous cells.[3][4] The specific phase of cell cycle arrest induced by this compound appears to be cell-type dependent, with reports indicating arrest at the G1/S transition, S phase, or G0/G1 phase in various cancer models.[3] This guide will delve into the quantitative effects of this compound on cell cycle distribution, outline the experimental procedures to assess these effects, and illustrate the molecular pathways through which this compound exerts its cytostatic function.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest has been quantified in numerous studies using flow cytometry. The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of this compound (ST1926) on Cell Cycle Distribution in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Treatment (1 µM ST1926) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |
| HT29 | 24 hours | ~15% | Increased | Increased | Decreased |
| 48 hours | ~35% | - | Increased | - | |
| HCT116 | 24 hours | ~20% | Decreased | Increased (by 50%) | Decreased |
| 48 hours | ~35% | - | Increased | - | |
| HCT116 p53-/- | 24 hours | ~15% | Decreased | Increased (by 115%) | Decreased |
| 48 hours | ~25% | - | Increased | - | |
| HCT116 p21-/- | 24 hours | ~10% | Decreased | Increased (by 79%) | Decreased |
| 48 hours | ~25% | - | Increased | - | |
| Data synthesized from figures in a study on colorectal cancer cells, indicating a predominant S-phase arrest. |
Table 2: Effect of this compound (ST1926) on Cell Cycle Distribution in Chronic Myeloid Leukemia (CML) Cell Lines
| Cell Line | Treatment | % Cycling Cells (S + G2/M) - Control | % Cycling Cells (S + G2/M) - Treated |
| AR230 | 1 µM ST1926 (24 hours) | 53% | 27% |
| K562 | 5 µM ST1926 (24 hours) | 60% | 46% |
| LAMA | 5 µM ST1926 (24 hours) | 42% | 23% |
| Data from a study on CML cells, demonstrating a decrease in the percentage of cycling cells, indicative of G1 arrest. |
Table 3: Effect of this compound (ST1926) on Cell Cycle Distribution in Glioblastoma (GBM) Cell Lines
| Cell Line | Treatment (0.5 µM ST1926) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |
| U251 | 24 hours | - | ~80% | - | - |
| 72 hours | 17% | - | - | - | |
| U87MG | 24 hours | - | ~80% | Significantly Decreased | - |
| 72 hours | 40% | - | - | - | |
| Data from a study on GBM cells, showing a pronounced G0/G1 arrest. |
Core Signaling Pathways
This compound's induction of cell cycle arrest is a complex process involving multiple signaling pathways. The primary mechanisms identified include the induction of DNA damage and the inhibition of DNA polymerase α, which can occur both dependently and independently of the p53 tumor suppressor pathway.
DNA Damage and S-Phase Arrest Pathway
A significant body of evidence suggests that this compound's cytotoxic effects are mediated through the induction of DNA double-strand breaks, particularly during the S phase of the cell cycle. This leads to the activation of DNA damage response (DDR) pathways and subsequent S-phase arrest. In some colorectal cancer cells, this is associated with an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21. However, this compound also induces S-phase arrest and apoptosis in cells lacking functional p53 or p21, indicating the existence of alternative pathways. A key target in this process is DNA polymerase α (POLA1), an enzyme crucial for the initiation of DNA replication. This compound has been shown to inhibit POLA1 activity and reduce its protein expression levels.
G1 Phase Arrest Pathway
In other cellular contexts, such as chronic myeloid leukemia and glioblastoma, this compound induces a G1 or G0/G1 phase arrest. This is often associated with a decrease in the levels of proteins that promote progression through the G1 phase, such as cyclin D1, and an increase in the expression of CDK inhibitors like p21. The molecular target of this compound in myeloid leukemia cells has been suggested to be similar to the ligand-binding domain of RARγ. Activation of RARγ can lead to the transcriptional regulation of genes involved in cell cycle control.
Key Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Adherent or suspension cells
-
This compound (ST1926)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Trypsinize the cells, collect them, and neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53) in this compound-treated cells by Western blotting.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound (ST1926) is a promising anti-cancer agent that effectively induces cell cycle arrest in a variety of tumor models. Its mechanism of action is multifaceted, involving the induction of DNA damage, inhibition of DNA polymerase α, and modulation of key cell cycle regulatory proteins. The specific phase of cell cycle arrest is context-dependent, highlighting the need for further investigation into the precise molecular determinants of cellular response to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its intricate role in the regulation of the cell cycle. This knowledge will be instrumental in the rational design of future pre-clinical and clinical studies.
References
Adarotene Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a broad range of human tumor cell lines. Unlike classical retinoids, this compound's mechanism of action is independent of retinoic acid receptor (RAR) transactivation, instead involving the induction of DNA damage and modulation of critical cell survival pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its cytotoxic effects. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and development in this area.
Introduction
This compound, chemically known as (2E)-3-(4′-hydroxy-3′-tricyclo[3.3.1.13,7]dec-1-yl[1,1′-biphenyl]-4-yl)-2-propenoic acid, is a novel retinoid-related molecule characterized by an adamantyl group.[1][2] It exhibits significant anti-tumor properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer models, such as ovarian, prostate, and non-small cell lung cancer.[3][4] A key feature of this compound is its ability to induce DNA damage, a surprising mechanism for a retinoid-like molecule, which contributes significantly to its pro-apoptotic activity.[5] Notably, this compound does not activate RARα or RAR-mediated transcription.
One of the metabolic liabilities of this compound is the rapid O-glucuronidation of its phenolic hydroxyl group, leading to fast excretion. This has prompted the synthesis and evaluation of various derivatives to improve its pharmacokinetic profile and enhance its therapeutic potential. This guide focuses on the structure-activity relationships of these derivatives, providing a valuable resource for medicinal chemists and pharmacologists.
Core Structure and Numbering
The core structure of this compound consists of a biphenyl scaffold substituted with an adamantyl group, a phenolic hydroxyl group, and an acrylic acid moiety. The systematic numbering of the core structure is illustrated below for clarity in the subsequent SAR discussion.
Structure-Activity Relationship (SAR)
The exploration of this compound's SAR has primarily focused on modifications of the phenolic hydroxyl group to circumvent the rapid O-glucuronidation. A study by Giannini et al. (2012) investigated a series of ether, carbamate, and ester derivatives for their in vitro cytotoxic activity against NCI-H460 non-small cell lung carcinoma and A2780 ovarian tumor cell lines.
Modifications of the Phenolic Hydroxyl Group
The primary goal of modifying the 4'-hydroxyl group was to block metabolic conjugation while maintaining or improving cytotoxic activity. The following table summarizes the in vitro antiproliferative activity (IC50) of this compound and its key derivatives.
| Compound | R (Modification at 4'-OH) | NCI-H460 IC50 (µM) | A2780 IC50 (µM) |
| This compound (ST1926) | -H | 0.20 | 0.13 |
| Derivative 1 | -CH3 (Ether) | >10 | >10 |
| Derivative 2 | -C(O)N(CH3)2 (Carbamate) | 0.25 | 0.15 |
| Derivative 3 | -C(O)CH3 (Ester) | 0.18 | 0.11 |
| Derivative 4 | -C(O)C(CH3)3 (Ester) | 0.15 | 0.09 |
Key Findings from SAR Studies:
-
Etherification: Methylation of the phenolic hydroxyl group (Derivative 1) resulted in a dramatic loss of activity, indicating that a free hydroxyl or a group that can be readily hydrolyzed to a hydroxyl is crucial for cytotoxicity.
-
Carbamates: The dimethyl carbamate derivative (Derivative 2) retained potent activity, comparable to the parent compound, this compound. This suggests that the carbamate group is well-tolerated and may be sufficiently labile to release the active phenolic form within the cell.
-
Esters: Esterification of the hydroxyl group proved to be a successful strategy. Both the acetate (Derivative 3) and the pivalate (Derivative 4) esters exhibited slightly improved or comparable cytotoxic activity compared to this compound. The bulky pivalate ester (Derivative 4) was the most potent compound in this series, suggesting that this modification not only protects against glucuronidation but may also enhance cellular uptake or favorably interact with the biological target.
These findings highlight that masking the phenolic hydroxyl group with a readily cleavable ester or carbamate functionality is a viable approach to create prodrugs of this compound with potentially improved pharmacokinetic properties.
Experimental Protocols
In Vitro Antiproliferative Activity (Sulforhodamine B Assay)
The cytotoxic activity of this compound and its derivatives is typically determined using the Sulforhodamine B (SRB) colorimetric assay.
Detailed Protocol:
-
Cell Plating: Human tumor cells (e.g., NCI-H460, A2780) are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (this compound and its derivatives) for a 24-hour period.
-
Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read at 540 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
In Vivo Antitumor Activity (Xenograft Model)
The in vivo efficacy of this compound and its backup compounds is evaluated in tumor xenograft models.
General Protocol:
-
Cell Implantation: Human tumor cells (e.g., A2780/DX ovarian carcinoma) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compounds are administered orally at specified doses (e.g., 15-40 mg/kg) for a defined period.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Data Analysis: The antitumor activity is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways
This compound's mechanism of action involves the induction of DNA damage and apoptosis through a pathway that is distinct from classical retinoids.
This compound-Induced Apoptosis and DNA Damage Pathway
This compound treatment leads to the generation of DNA damage, which in turn activates downstream signaling cascades culminating in apoptosis. While the precise upstream events are still under investigation, a plausible pathway involves the activation of DNA damage response (DDR) proteins, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound represents a promising class of atypical retinoids with a unique mechanism of action involving DNA damage-induced apoptosis. Structure-activity relationship studies have demonstrated that modifications to the phenolic hydroxyl group, particularly through esterification, can maintain or even enhance cytotoxic activity, offering a viable strategy to develop backup compounds with improved metabolic stability. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to further investigate and develop this compound and its derivatives as potential anticancer therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and further optimizing its pharmacological properties for clinical translation.
References
- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. New retinoid derivatives as back-ups of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic retinoid ST1926 attenuates prostate cancer growth and potentially targets prostate cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of Adarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models. Unlike classical retinoids, this compound's mechanism of action is largely independent of retinoic acid receptor (RAR) transactivation. Instead, its primary mode of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The guide includes summaries of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, also known as ST1926, is a third-generation adamantyl retinoid. It has emerged as a promising anti-cancer agent due to its potent cytotoxic effects on various tumor types, including those resistant to conventional chemotherapies. Its unique mechanism, centered on DNA damage rather than classical retinoid signaling, positions it as a novel therapeutic candidate. This document serves as an in-depth resource for researchers and drug development professionals, consolidating the current understanding of this compound's pharmacological properties.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action that distinguishes it from traditional retinoids.
2.1. Induction of Apoptosis and DNA Damage
The primary mechanism of this compound's cytotoxicity is the induction of apoptosis. This is preceded by the rapid induction of DNA damage, a key initiating event.[1] this compound has been shown to cause DNA double-strand breaks, leading to the activation of the DNA damage response (DDR) pathway.
2.2. Cell Cycle Arrest
Following DNA damage, this compound induces cell cycle arrest, primarily at the G1/S or S phase, depending on the cell type.[2] This disruption of the normal cell cycle progression prevents cancer cell proliferation.
2.3. Atypical Retinoid Activity
This compound is classified as an atypical retinoid because it does not significantly activate RAR-mediated gene transcription.[3] While its molecular target is suggested to be similar to the ligand-binding domain of RARγ, its downstream effects diverge from the classical retinoid signaling pathway.[2]
2.4. Modulation of Intracellular Calcium
Treatment with this compound leads to a rapid increase in intracellular calcium levels.[2] This disruption of calcium homeostasis is believed to contribute to its pro-apoptotic effects.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Pharmacodynamics
3.1. In Vitro Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity against a broad spectrum of human tumor cell lines, with IC50 values typically in the sub-micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 | |
| DU145 | Prostate Cancer | 0.1 - 0.3 | |
| A431 | Cervical Cancer | 0.25 | |
| Me665/2/21 | Melanoma | 0.25 | |
| LNCaP | Prostate Cancer | 0.12 | |
| H460 | Non-small Cell Lung Cancer | 0.19 | |
| HCT116 | Colon Cancer | 0.32 | |
| A2780 | Ovarian Carcinoma | Not Specified | |
| MeWo | Melanoma | Not Specified |
3.2. In Vivo Anti-tumor Efficacy
Oral administration of this compound has been shown to inhibit tumor growth and improve survival in various xenograft models.
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Nude mice with A2780/DX xenografts | Ovarian Carcinoma | Not Specified | Tumor growth inhibition | |
| Nude mice with MeWo xenografts | Melanoma | Not Specified | Tumor growth inhibition | |
| Mouse model of chronic myeloid leukemia | Chronic Myeloid Leukemia | 15 mg/kg/day | Reduced tumor burden and increased survival |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited in publicly available literature. Preclinical studies suggest that the presence of a phenolic hydroxyl group in its structure leads to rapid O-glucuronidation, which is a major mechanism of elimination, resulting in fast excretion of its glucuronide metabolite. This rapid clearance has been a challenge in its clinical development.
Experimental Protocols
5.1. Cell Proliferation Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices.
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (typically from 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
5.2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Preparation: Culture and treat cells with this compound as described for the proliferation assay.
-
Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, for 1 hour at 37°C.
-
Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
5.3. Western Blot for PARP Cleavage
Cleavage of poly(ADP-ribose) polymerase (PARP) is another indicator of apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
As of the latest available information, this compound (ST1926) is in the preclinical stage of development. No clinical trial data for this compound has been publicly released.
Conclusion
This compound is a potent anti-cancer agent with a distinct mechanism of action involving the induction of DNA damage and subsequent apoptosis, largely independent of classical RAR signaling. Its efficacy in a wide range of cancer cell lines and in vivo models underscores its therapeutic potential. However, its rapid metabolism and clearance present a significant pharmacokinetic challenge that needs to be addressed for successful clinical translation. Further research is warranted to optimize its drug delivery and to fully elucidate its molecular targets and signaling pathways. This technical guide provides a foundational understanding of this compound's pharmacological profile to aid in these future research and development efforts.
References
- 1. Differences in the pharmacokinetic properties of orally administered all-trans-retinoic acid and 9-cis-retinoic acid in the plasma of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Effect of the Atypical Retinoid ST1926 in Acute Myeloid Leukemia and Nanoparticle Formulation Prolongs Lifespan and Reduces Tumor Burden of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Adarotene In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (also known as ST1926) is a synthetic atypical retinoid that demonstrates potent antiproliferative and pro-apoptotic activity across a broad range of human tumor cell lines.[1][2] Unlike typical retinoids, which function through retinoic acid receptors (RARs), this compound's mechanism of action is largely independent of RAR activation.[3] Its anticancer effects are associated with the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest in cancer research and drug development.[1][2]
This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, along with key quantitative data and a summary of its mechanism of action.
Quantitative Data Summary
This compound exhibits a dose-dependent growth inhibition in numerous human tumor cell lines, with IC50 values typically in the low micromolar to nanomolar range.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A-431 | Cervical Cancer | 0.12 - 0.25 | 24-hour drug exposure followed by 48-hour recovery. |
| DU145 | Prostate Cancer | 0.1 | p53-mutant cell line. |
| Me665/2/21 | Melanoma | 0.25 | p53-mutant cell line. |
| LNCaP | Prostate Cancer | 0.12 | Wild-type p53 cell line. |
| H460 | Non-small Cell Lung Cancer | 0.19 | Wild-type p53 cell line. |
| HCT116 | Colon Cancer | 0.32 | Wild-type p53 cell line. |
| IGROV-1 | Ovarian Cancer | Not Specified | Causes cell accumulation in G1/S or S phase. |
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action involves the induction of apoptosis and DNA damage. It has been shown to cause cell cycle arrest at the G1/S or S phase, depending on the cell line. Furthermore, this compound influences several key signaling pathways:
-
AMPK/mTOR Pathway: this compound treatment leads to the activation of AMP-activated protein kinase (AMPKα) and the subsequent downregulation of phosphorylated mechanistic target of rapamycin (mTOR) and its downstream effector P70S6K.
-
Retinoic Acid (RA) Pathway: this compound has been observed to affect the retinoic acid pathway, as indicated by changes in cellular retinoic acid-binding protein 2 (CRABP2) localization.
-
Calcium Signaling: Treatment with this compound results in a rapid increase in intracellular calcium levels.
-
Apoptosis Induction: this compound is a potent inducer of apoptosis in a wide range of cancer cells, including those from myeloid leukemia.
Caption: this compound's multifaceted signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) by dissolving it in DMSO.
-
Gently vortex until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest (e.g., A-431, DU145)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the cells in T-75 flasks with the appropriate complete growth medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound.
Caption: General workflow for an in vitro cell viability assay.
Materials:
-
Seeded 96-well plates with cells
-
This compound stock solution
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium at 2x the final desired concentrations. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and performing cell culture work. The specific conditions, such as cell seeding density and incubation times, may need to be optimized for different cell lines and experimental setups.
References
Application Notes and Protocols for Adarotene Cytotoxicity Assays in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adarotene (also known as ST1926) is a synthetic retinoid-related molecule that has demonstrated potent antiproliferative and pro-apoptotic activity across a wide range of human cancer cell lines. Unlike traditional retinoids, this compound's cytotoxic effects are associated with the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest in oncology research.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using two common colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay. Additionally, a summary of its mechanism of action and reported efficacy is presented.
Mechanism of Action
This compound induces a dose-dependent inhibition of cell growth in numerous human tumor cell lines, with half-maximal inhibitory concentration (IC50) values typically ranging from 0.1 to 0.3 μM.[1] Its mechanism of action is multifaceted and includes:
-
Induction of Apoptosis and DNA Damage: this compound is an effective inducer of apoptosis and has been shown to cause DNA damage, which likely contributes to its pro-apoptotic activity.[1]
-
Cell Cycle Arrest: Depending on the cancer cell line, this compound can cause cell accumulation in the G1/S or S phase of the cell cycle.[1] For instance, it has been observed to induce G1/S arrest in IGROV-1 ovarian carcinoma cells and S phase arrest in DU145 prostate carcinoma cells.[1]
-
Signaling Pathway Modulation: this compound has been shown to activate AMP-activated protein kinase (AMPKα) and down-regulate the phosphorylation of the mechanistic target of rapamycin (mTOR) and p70S6K in glioma cell lines. This suggests an impact on the AMPK/mTOR signaling pathway, which is crucial for cell growth and proliferation.
-
Calcium Mobilization: Treatment of cells with this compound leads to a rapid accumulation of intracellular calcium.
-
Retinoic Acid Receptor (RAR) Interaction: The molecular target for this compound's apoptotic activity in myeloid leukemia cells appears to be similar to the ligand-binding domain of RARγ.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound have been documented across a variety of cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Human Tumor Cell Lines | Multiple | 0.1 - 0.3 | |
| IGROV-1 | Ovarian Carcinoma | Not specified, but sensitive | |
| DU145 | Prostate Carcinoma | Not specified, but sensitive | |
| A-431 | Epidermoid Carcinoma | Not specified, but sensitive | |
| A2780 | Ovarian Carcinoma | Not specified, but sensitive | |
| HCT-116 | Colon Carcinoma | Not specified, but sensitive | |
| NCI-H460 | Non-small Cell Lung Carcinoma | Not specified, but sensitive |
Note: The provided IC50 range is a general finding. Specific IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.
Experimental Protocols
Two standard and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., IGROV-1, DU145)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range of concentrations could be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Carefully wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the SRB assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the SRB assay (Step 2).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the SRB assay (Step 7).
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for this compound cytotoxicity assay.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: this compound's proposed signaling pathway.
References
Adarotene (ST1926) for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent antiproliferative and pro-apoptotic activity across a broad range of human cancer cell lines. Unlike classical retinoids, this compound's mechanism of action is not primarily mediated through retinoic acid receptors (RARs). Instead, it induces cell death through mechanisms including DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest for cancer research and drug development.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro use of this compound, focusing on effective treatment concentrations and methodologies for assessing its biological effects.
Data Presentation: this compound Treatment Concentrations
The effective concentration of this compound for in vitro studies is highly dependent on the cell line and the specific biological endpoint being investigated. Generally, for assessing antiproliferative activity (IC50), concentrations in the nanomolar range are effective. For mechanistic studies, such as apoptosis and signaling pathway analysis, slightly higher concentrations in the low micromolar range are often employed.
Table 1: Proliferation Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time |
| A-431 | Cervical Cancer | 0.25 | Sulforhodamine B | 24 hours |
| DU145 | Prostate Cancer (p53 mutant) | 0.1 | Not Specified | Not Specified |
| HCT116 | Colon Cancer (p53 wild-type) | 0.32 | Not Specified | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 0.19 | Not Specified | Not Specified |
| IGROV-1 | Ovarian Carcinoma | 0.23 | Not Specified | 72 hours[1] |
| LNCaP | Prostate Cancer (p53 wild-type) | 0.12 | Not Specified | Not Specified |
| Me665/2/21 | Melanoma | 0.25 | Not Specified | Not Specified |
Note: The general IC50 range for a large panel of human tumor cell lines is reported to be 0.1 to 0.3 µM.[1]
Table 2: Recommended Concentration Ranges for Mechanistic Studies
| Experiment | Cell Type Example | Concentration Range (µM) | Incubation Time |
| Cell Cycle Analysis | Colorectal Cancer Cells (HT29, HCT116) | 1 | Up to 48 hours |
| Apoptosis Assays (e.g., Annexin V) | Colorectal Cancer Cells (HT29, HCT116) | 1 | Up to 48 hours |
| Western Blotting (AMPK/mTOR pathway) | Glioma Cells | 2.5 - 10 | 24 hours |
| Immunofluorescence (RA pathway) | Glioma Cells | 2.5 - 10 | 24 hours |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid. Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).
-
Reagent: this compound (ST1926) powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a molecular weight of 374.48 g/mol , dissolve 3.74 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in culture medium as needed.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell number.
-
Materials: 96-well plates, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid), Tris base solution (10 mM, pH 10.5).
-
Protocol:
-
Seed and treat cells in 96-well plates as described for the MTT assay.
-
After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Materials: Annexin V-FITC (or other fluorochrome conjugate), Propidium Iodide (PI) or other viability dye, 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4), flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates or culture flasks and treat with this compound at the desired concentration (e.g., 1 µM) and a vehicle control.
-
After the incubation period, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or other viability dye).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways, such as the AMPK/mTOR pathway.
-
Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Protocol:
-
Seed cells and treat with this compound (e.g., 2.5, 5, 10 µM for 24 hours) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Experimental Workflow for In Vitro this compound Studies
Caption: General workflow for in vitro evaluation of this compound's effects.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: this compound's proposed mechanism of action in cancer cells.
References
Adarotene Stock Solution: Preparation and Storage Protocols for Research Applications
Abstract
Adarotene (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent proapoptotic and antiproliferative activities across a range of cancer cell lines.[1][2] Its mechanism of action, distinct from classical retinoids, involves the induction of DNA damage and an increase in intracellular calcium, ultimately leading to apoptosis.[1][3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data. This application note provides detailed protocols for the preparation and storage of this compound stock solutions for use in in vitro and in vivo research settings.
Chemical and Physical Properties
This compound is a solid with a molecular weight of 374.47 g/mol and a molecular formula of C₂₅H₂₆O₃. Its chemical structure is (E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid. Understanding the solubility of this compound is crucial for the preparation of homogenous and accurate stock solutions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL (≥66.76 mM) | Ultrasonic treatment may be required. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. |
| Ethanol (EtOH) | ≥10.97 mg/mL | Gentle warming and sonication can aid dissolution. |
| Dimethylformamide (DMF) | 5 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - |
| Water | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro cell-based assays.
Materials:
-
This compound powder (solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (374.47 g/mol ), add 267.04 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the this compound does not completely dissolve, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear and free of particulates. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents. However, as DMSO is a potent solvent, ensure the filter material is appropriate (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Table 2: Volumes of DMSO for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.6704 mL |
| 5 mM | 1 mg | 0.5341 mL |
| 10 mM | 1 mg | 0.2670 mL |
| 1 mM | 5 mg | 13.3522 mL |
| 5 mM | 5 mg | 2.6704 mL |
| 10 mM | 5 mg | 1.3352 mL |
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is essential to maintain its chemical integrity and biological activity.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Can be stored at 4°C for up to 2 years. |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
Important Considerations:
-
Light Sensitivity: While not explicitly stated for this compound, retinoids as a class can be light-sensitive. It is good practice to store solutions in amber or light-blocking vials and to minimize exposure to light during handling.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is the most effective way to prevent this.
-
Long-term Solution Storage: It is generally not recommended to store working solutions for extended periods. Prepare fresh dilutions from the concentrated stock solution for each experiment.
This compound's Proposed Mechanism of Action
This compound is an atypical retinoid that induces apoptosis through a pathway that appears to be independent of classical retinoic acid receptor (RAR) signaling. Its proapoptotic effects are linked to the induction of DNA damage and a rapid increase in intracellular calcium levels.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
The workflow for preparing a stock solution of this compound can be visualized as a clear, sequential process.
Caption: Workflow for this compound stock solution preparation.
Conclusion
The preparation of accurate and stable stock solutions of this compound is fundamental for reliable experimental outcomes. By following the detailed protocols for solubilization and storage outlined in this application note, researchers can ensure the consistency and reproducibility of their studies investigating the therapeutic potential of this novel proapoptotic agent. Adherence to these guidelines will help to minimize variability in experimental results and contribute to a clearer understanding of this compound's biological functions.
References
Adarotene (ST1926) Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of human cancer cell lines. Unlike typical retinoids, its mechanism of action is not mediated by retinoic acid receptors (RARs), but rather involves the induction of DNA damage.[1][2] This document provides a comprehensive overview of the administration of this compound in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their in vivo studies.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, animal models, and observed outcomes for this compound in various cancer xenograft studies.
Table 1: this compound Administration in Murine Cancer Models
| Cancer Type | Animal Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Outcome |
| Colorectal Cancer | CD-1 Nude Female Mice | Oral Gavage | 15 mg/kg | Daily for 5 consecutive days, for up to 3 weeks | Ethanol:Cremophor® A25:water | 48% tumor volume inhibition at day 32 |
| Acute Myeloid Leukemia (AML) | NSG Mice | Intraperitoneal | 30 mg/kg | Once daily, 5 days a week for up to 5 weeks | Cremophor/ethanol | Significantly reduced tumor burden and prolonged survival |
| Acute Myeloid Leukemia (AML) | SCID Mice | Oral | 30 and 40 mg/kg | Twice per day for 3 weeks | Cremophor/ethanol 1:1, diluted 1:10 in PBS | Significant and dose-dependent increase in lifespan without overt toxicity[3] |
| Ovarian Carcinoma (A2780/DX) | Nude Mice | Oral | 15 and 20 mg/kg | Not specified | Not specified | Significant tumor growth inhibition[3] |
| Human Melanoma (MeWo) | Nude Mice | Oral | 15 and 20 mg/kg | Not specified | Not specified | Significant tumor growth inhibition[3] |
| Chronic Myeloid Leukemia (CML) | Murine bone marrow transduction/transplantation model | Oral | Not specified | Not specified | Not specified | Significantly prolonged longevity and reduced tumor burden |
Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 0.1 |
| LNCaP | Prostate Cancer | 0.12 |
| H460 | Non-small Cell Lung Cancer | 0.19 |
| A431 | Cervical Cancer | 0.25 |
| Me665/2/21 | Melanoma | 0.25 |
| HCT116 | Colon Cancer | 0.32 |
Experimental Protocols
This compound Formulation Preparation
a) Oral Gavage Formulation (based on colorectal cancer model)
-
Vehicle: Ethanol:Cremophor® A25:water.
-
Protocol:
-
Dissolve the required amount of this compound in ethanol.
-
Add Cremophor® A25 to the solution and mix thoroughly.
-
Add water to the desired final concentration and vortex until a homogenous suspension is formed.
-
Prepare the formulation fresh daily.
-
b) Intraperitoneal Injection Formulation (based on AML model)
-
Vehicle: Cremophor/ethanol 1:1, diluted 1:10 in Phosphate-Buffered Saline (PBS).
-
Protocol:
-
Prepare a 1:1 solution of Cremophor and ethanol.
-
Dissolve this compound in this Cremophor/ethanol stock solution.
-
Just before administration, dilute this stock solution 1:10 with sterile PBS to achieve the final desired concentration.
-
Ensure the final solution is clear and free of precipitates.
-
Animal Handling and Administration
-
Animal Models: Immunocompromised mice such as nude, SCID, or NSG mice are typically used for xenograft studies.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Cell Inoculation:
-
For subcutaneous models, inject cancer cells suspended in an appropriate medium (e.g., PBS or Matrigel) into the flank of the mouse.
-
For disseminated leukemia models, intravenous or intraperitoneal injection of cancer cells is common.
-
-
Administration:
-
Oral Gavage: Use a proper-sized gavage needle to administer the formulation directly into the stomach. The volume should not exceed 10 ml/kg body weight.
-
Intraperitoneal Injection: Inject the formulation into the peritoneal cavity using a sterile needle and syringe.
-
Monitoring and Endpoint Determination
-
Tumor Growth:
-
For subcutaneous tumors, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Animal Welfare:
-
Monitor body weight 2-3 times per week.
-
Perform daily clinical observations, including body condition scoring, grooming, and tumor integrity.
-
Provide veterinary care for any signs of distress.
-
-
Humane Endpoints:
-
Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant weight loss (e.g., >20%), or if the animal shows signs of severe distress.
-
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: General experimental workflow for this compound in vivo studies.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and a comprehensive toxicology profile for this compound in animal models are not extensively reported in the publicly available literature. Studies have generally noted that the administered doses were "well tolerated" or "without overt toxicity." It is recommended that researchers conduct preliminary dose-ranging and toxicity studies to establish the optimal and safe dosage for their specific animal model and experimental conditions.
Conclusion
This compound is a promising anti-cancer agent with demonstrated efficacy in various preclinical animal models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Adherence to detailed methodologies and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics and toxicology of this compound will be valuable for its continued development as a potential cancer therapeutic.
References
Application Notes and Protocols for Western Blot Analysis of Adarotene-Induced Protein Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activities across a variety of human tumor cell lines.[1][2] Unlike classical retinoids that typically function through retinoic acid receptors (RARs), this compound exerts its effects through RAR-independent mechanisms.[2][3] Its mode of action involves the induction of DNA damage and inhibition of DNA polymerase α (POLA1), leading to cell cycle arrest and apoptosis.[2] Furthermore, this compound has been shown to modulate key cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and subsequent downregulation of the mammalian target of rapamycin (mTOR) pathway.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's therapeutic effects. This method allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, providing critical insights into the signaling cascades activated or inhibited by this compound treatment. This document provides detailed protocols for performing Western blot analysis to investigate this compound-induced protein changes and presents expected outcomes for key protein targets.
Data Presentation: Expected Protein Changes Induced by this compound
The following tables summarize the expected quantitative changes in key proteins following this compound treatment, based on published literature. These tables can serve as a reference for interpreting Western blot results.
Table 1: this compound's Effect on the DNA Damage and Apoptosis Pathways
| Protein Target | Expected Change with this compound Treatment | Function | Reference |
| Phospho-ATM (Ser1981) | Increase | Key kinase in the DNA damage response | |
| Phospho-Chk2 (Thr68) | Increase | Downstream effector of ATM in DNA damage signaling | |
| p53 | Increase | Tumor suppressor, key regulator of cell cycle and apoptosis | |
| p21 | Increase | Cyclin-dependent kinase inhibitor, downstream of p53 | |
| Cleaved Caspase-3 | Increase | Executioner caspase in apoptosis | |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3, marker of apoptosis | |
| POLA1 | Decrease | DNA polymerase α, involved in DNA replication |
Table 2: this compound's Effect on the AMPK/mTOR Signaling Pathway
| Protein Target | Expected Change with this compound Treatment | Function | Reference |
| Phospho-AMPKα (Thr172) | Increase | Cellular energy sensor, activates catabolic pathways | |
| Phospho-mTOR (Ser2448) | Decrease | Central regulator of cell growth, proliferation, and survival | |
| Phospho-p70S6K (Thr389) | Decrease | Downstream effector of mTOR, promotes protein synthesis |
Signaling Pathways and Experimental Workflow
.dot
Caption: this compound signaling pathways.
.dot
Caption: Western blot experimental workflow.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116, THP-1) in appropriate culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM).
-
Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
B. Protein Extraction
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
C. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with RIPA buffer.
D. Sample Preparation for SDS-PAGE
-
Laemmli Buffer: Mix the normalized protein lysates with 4x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifugation: Briefly centrifuge the samples to pellet any debris.
E. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
F. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
G. Detection and Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
By following these protocols and utilizing the provided data as a reference, researchers can effectively employ Western blot analysis to investigate the intricate molecular mechanisms of this compound, thereby facilitating its development as a potential anti-cancer therapeutic.
References
Application Notes: Analysis of Adarotene-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (also known as ST1926) is a synthetic retinoid compound that has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of cancer cell lines.[1] Unlike traditional retinoids, this compound's mechanism of action is linked to the selective activation of the retinoic acid receptor-gamma (RARγ), induction of DNA damage, and subsequent triggering of programmed cell death, or apoptosis.[1][2][3] Understanding the kinetics and dose-response of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent.
This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells following treatment with this compound, utilizing the Annexin V and Propidium Iodide (PI) staining assay with flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome such as FITC, can be used to identify early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in red fluorescence.
By co-staining cells with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables present hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Chronic Myeloid Leukemia cell line, K562) treated with this compound. This data is for illustrative purposes to demonstrate how results from the described protocol can be effectively summarized.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction at 48 hours
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.9 | 13.4 ± 2.1 |
| 0.5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 11.3 ± 1.5 | 36.7 ± 4.3 |
| 1.0 | 41.8 ± 3.9 | 38.7 ± 3.1 | 18.5 ± 2.2 | 57.2 ± 5.3 |
| 5.0 | 15.7 ± 2.8 | 45.1 ± 4.5 | 38.2 ± 3.7 | 83.3 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 1.0 µM this compound
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.5 ± 0.4 | 3.6 ± 0.9 |
| 12 | 80.4 ± 3.2 | 12.5 ± 1.9 | 6.1 ± 1.1 | 18.6 ± 3.0 |
| 24 | 65.2 ± 4.1 | 22.8 ± 2.5 | 11.0 ± 1.8 | 33.8 ± 4.3 |
| 48 | 41.8 ± 3.9 | 38.7 ± 3.1 | 18.5 ± 2.2 | 57.2 ± 5.3 |
| 72 | 25.3 ± 3.5 | 30.1 ± 3.8 | 43.6 ± 4.1 | 73.7 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (ST1926)
-
Cell line of interest (e.g., K562, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V/PI Apoptosis Detection Kit (contains FITC Annexin V, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Deionized water
-
6-well tissue culture plates
-
Flow cytometer equipped with a 488 nm laser
-
Flow cytometry tubes
Protocol for this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. For suspension cells, aim for a starting density of approximately 2-5 x 10^5 cells/mL. For adherent cells, seed to achieve 50-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) for a fixed time period (e.g., 48 hours).
-
For time-course experiments: Treat cells with a fixed concentration of this compound (e.g., 1.0 µM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Incubation: Incubate the treated cells at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Annexin V Binding Buffer with deionized water to make a 1X solution. Prepare a sufficient volume for all samples.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain apoptotic floating cells). Wash the adherent cells once with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use a 488 nm excitation laser. Detect FITC fluorescence in the green channel (typically 530/30 nm bandpass filter) and PI fluorescence in the red channel (typically >670 nm longpass filter). Set up appropriate compensation to correct for spectral overlap between the FITC and PI channels.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ST1926, an orally active synthetic retinoid, induces apoptosis in chronic myeloid leukemia cells and prolongs survival in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by retinoids and retinoic acid receptor gamma-selective compounds in mouse thymocytes through a novel apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Adarotene-Induced DNA Damage with the Comet Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adarotene (also known as ST1926) is a synthetic retinoid that has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines.[1][2] Unlike traditional retinoids that primarily function through nuclear receptor signaling, this compound's mechanism of action involves the induction of significant DNA damage, leading to cell cycle arrest and apoptosis.[1][3][4] This application note provides a detailed protocol for utilizing the alkaline comet assay, a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites, to quantify the genotoxic effects of this compound on cancer cells.
The comet assay, or single-cell gel electrophoresis (SCGE), is a versatile and reliable technique for assessing DNA damage at the individual cell level. The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell will migrate away from the nucleus, forming a "comet tail" when visualized with a fluorescent dye. The intensity and length of this tail are proportional to the extent of DNA damage.
Mechanism of Action: this compound-Induced DNA Damage
This compound and related atypical retinoids have been shown to induce DNA double-strand breaks (DSBs), a severe form of DNA damage. This genotoxic stress is a critical event that mediates the subsequent apoptotic cascade. Studies have indicated that this compound's effects are particularly pronounced during the S phase of the cell cycle. The induction of DSBs can be visualized and quantified using the comet assay, providing a valuable tool to assess the potency and mechanism of this novel anti-cancer agent. Research in colorectal cancer cells has confirmed that this compound induces early and substantial DNA damage, which can be detected by the comet assay.
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
References
- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adarotene Effects Using CRISPR/Cas9 Knockout of Retinoic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the molecular mechanisms of Adarotene, an atypical retinoid with pro-apoptotic and anti-proliferative activities, by leveraging CRISPR/Cas9-mediated knockout of Retinoic Acid Receptors (RARs). By systematically eliminating RARα, RARβ, and RARγ, researchers can elucidate the specific receptor dependencies of this compound's therapeutic effects.
Introduction
This compound (ST1926) is a synthetic retinoid that induces apoptosis and inhibits the growth of a wide range of tumor cells.[1][2][3][4] Its mechanism of action is thought to be mediated, at least in part, through Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors that regulate cell growth, differentiation, and apoptosis.[5] this compound has been shown to have a molecular target similar to the ligand-binding domain of RARγ. However, some studies suggest it may also act independently of RAR activation, possibly through the induction of DNA damage. To dissect the precise role of each RAR subtype in mediating this compound's effects, a robust method for their selective knockout is required. The CRISPR/Cas9 system offers a powerful tool for achieving complete and specific gene disruption.
This document outlines detailed protocols for the CRISPR/Cas9-mediated knockout of RARα, RARβ, and RARγ, followed by a series of assays to evaluate the impact of these knockouts on the cellular response to this compound.
Core Concepts and Experimental Rationale
The central hypothesis is that this compound's biological activities are dependent on one or more RAR subtypes. By creating cell lines deficient in RARα, RARβ, or RARγ, we can systematically assess which receptor is essential for this compound-induced apoptosis, cell viability reduction, and changes in cell differentiation.
Experimental Workflow:
-
sgRNA Design and Lentiviral Vector Construction: Design and clone sgRNAs targeting human RARA, RARB, and RARG into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line to generate stable Cas9-expressing and sgRNA-expressing cells.
-
Selection and Clonal Isolation: Select transduced cells using puromycin and isolate single-cell clones to ensure a homogenous population of knockout cells.
-
Knockout Validation: Verify the successful knockout of the target RAR at the genomic and protein levels using PCR with Sanger sequencing and Western blotting.
-
Phenotypic Analysis: Treat wild-type and RAR knockout cell lines with this compound and assess its effects on cell viability, apoptosis, and cell differentiation.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the described experiments.
Table 1: this compound IC50 Values in Wild-Type and RAR Knockout Cell Lines
| Cell Line | Target Gene | This compound IC50 (µM) after 72h |
| Wild-Type | N/A | 0.25 |
| RARα KO | RARA | 0.28 |
| RARβ KO | RARB | 0.35 |
| RARγ KO | RARG | 2.50 |
Table 2: Apoptosis Induction by this compound (1 µM) in Wild-Type and RAR Knockout Cell Lines
| Cell Line | Target Gene | % Apoptotic Cells (Annexin V+) |
| Wild-Type | N/A | 45% |
| RARα KO | RARA | 42% |
| RARβ KO | RARB | 38% |
| RARγ KO | RARG | 8% |
Table 3: Adipogenic Differentiation in Response to this compound (0.5 µM)
| Cell Line | Target Gene | Oil Red O Staining (OD at 510 nm) |
| Wild-Type | N/A | 0.85 |
| RARα KO | RARA | 0.78 |
| RARβ KO | RARB | 0.81 |
| RARγ KO | RARG | 0.15 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of RARs
1.1. sgRNA Design for Human RARs
-
Utilize online CRISPR design tools (e.g., GenScript CRISPR Design Tool, IDT CRISPR-Cas9 gRNA Design Tool) to design sgRNAs targeting the coding regions of human RARA (NCBI Gene ID: 5914), RARB (NCBI Gene ID: 5915), and RARG (NCBI Gene ID: 5916).
-
Select 2-3 top-scoring sgRNAs for each gene to maximize the likelihood of a functional knockout.
-
Example sgRNA Sequences (for demonstration purposes):
-
RARA sgRNA: 5'-GACCTCCTGCAGCTGCTCAAGG-3'
-
RARB sgRNA: 5'-GCATCTTCACCTGCTCCACCAG-3'
-
RARG sgRNA: 5'-GCTCAAGATCGAGACCCTGAAG-3'
-
1.2. Cloning sgRNAs into a Lentiviral Vector
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a BsmBI-digested lentiCRISPRv2 vector (Addgene plasmid #52961).
-
Anneal and phosphorylate the oligo pairs.
-
Ligate the annealed oligos into the linearized lentiCRISPRv2 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
1.3. Lentivirus Production
This protocol is for a 10 cm dish format.
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: When cells are ~70-80% confluent, co-transfect with the following plasmids using a suitable transfection reagent:
-
5 µg of your lentiCRISPRv2-sgRNA plasmid
-
3.75 µg of psPAX2 (packaging plasmid)
-
1.25 µg of pMD2.G (envelope plasmid)
-
-
Day 3: After 16-24 hours, carefully replace the transfection medium with fresh culture medium.
-
Day 4 & 5: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
1.4. Lentiviral Transduction and Selection
-
Day 1: Seed 2 x 10^5 target cells per well in a 6-well plate.
-
Day 2: Add lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of 8 µg/mL polybrene.
-
Day 3: After 24 hours, replace the virus-containing medium with fresh medium.
-
Day 4 onwards: Begin selection with puromycin. The optimal concentration (typically 1-10 µg/mL) should be determined beforehand with a kill curve for your specific cell line.
-
Continue selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable population of resistant cells is established.
1.5. Single-Cell Cloning
-
Plate the puromycin-resistant cells at a very low density (e.g., 0.5 cells/well) in a 96-well plate to isolate single clones.
-
Expand the resulting colonies for knockout validation.
Protocol 2: Knockout Validation
2.1. Genomic DNA Extraction and PCR
-
Extract genomic DNA from wild-type and putative knockout clones.
-
Design PCR primers flanking the sgRNA target site for each RAR gene. The expected amplicon size should be between 400-800 bp.
-
Perform PCR amplification of the target region.
2.2. T7 Endonuclease I (T7E1) Assay
This assay provides a preliminary screen for the presence of insertions or deletions (indels).
-
Denature and re-anneal the PCR products from wild-type and knockout cells to form heteroduplexes.
-
Incubate the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
2.3. Sanger Sequencing
-
Purify the PCR products from the knockout clones and submit them for Sanger sequencing to confirm the specific indels at the target site.
2.4. Western Blotting
-
Lyse wild-type and validated knockout cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against RARα, RARβ, and RARγ overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the correct molecular weight in the knockout lanes confirms successful protein knockout.
Protocol 3: Phenotypic Assays
3.1. Cell Viability Assay (MTT)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.2. Apoptosis Assay (Annexin V Staining)
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
3.3. Cell Differentiation Assay (Oil Red O Staining for Adipogenesis)
This assay is relevant for cell types that can be induced to differentiate into adipocytes (e.g., mesenchymal stem cells or certain cancer cell lines).
-
Induce adipogenic differentiation in wild-type and knockout cells in the presence or absence of this compound.
-
After 14-21 days, fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-15 minutes.
-
Wash the cells with water to remove excess stain.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Mandatory Visualizations
Caption: Workflow for Investigating this compound Effects in RAR Knockout Cells.
Caption: Hypothesized this compound Signaling via RARγ.
Caption: Mechanism of CRISPR/Cas9-Mediated Gene Knockout.
References
Adarotene: A Promising Agent for Inducing Differentiation in Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and therapeutic resistance. A promising strategy in cancer therapy is to induce the differentiation of CSCs into non-tumorigenic cells. Adarotene (ST1926) is a synthetic retinoid that has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Notably, this compound's mechanism of action, involving the retinoic acid receptor gamma (RARγ) and the mTOR signaling pathway, suggests its potential as a potent inducer of differentiation in cancer stem cells.[1][3] This document provides detailed application notes and protocols for utilizing this compound to induce differentiation in cancer stem cells.
Mechanism of Action
This compound is an atypical retinoid that acts as a ligand for RARγ, a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] Unlike other retinoids, this compound's effects can be independent of the classical retinoid receptor signaling pathway in some cancer types. Its anti-cancer activity is also attributed to its ability to induce DNA damage and S-phase arrest in the cell cycle.
Furthermore, this compound has been shown to modulate the mTOR signaling pathway. It induces the activation of AMP-activated protein kinase (AMPKα), which in turn down-regulates the expression of mTOR and its downstream effector p70S6K. The mTOR pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. By inhibiting this pathway, this compound can suppress the growth and survival of cancer cells, including CSCs.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 | |
| DU145 | Prostate Carcinoma | 0.1 - 0.3 | |
| HT29 | Colorectal Cancer | ~1 | |
| HCT116 | Colorectal Cancer | ~1 | |
| MCF-7 | Breast Cancer | Submicromolar | |
| MDA-MB-231 | Breast Cancer | Submicromolar | |
| ATRA-resistant AML | Acute Myeloid Leukemia | Submicromolar |
Table 2: Effects of this compound on Cancer Stem Cell Properties
| Cancer Model | Assay | Effect of this compound (ST1926) | Reference |
| Breast Cancer Progenitor Cells | Sphere Formation Assay | Decreased sphere-forming ability | |
| Prostate Cancer Stem-like Cells | Not specified | Potential targeting |
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway in Cancer Cells
Caption: this compound signaling cascade in cancer cells.
Experimental Workflow for Inducing and Assessing CSC Differentiation
Caption: Workflow for studying this compound-induced CSC differentiation.
Experimental Protocols
Protocol 1: Culturing Cancer Stem Cells as Spheroids (Mammosphere Formation Assay)
This protocol is adapted for breast cancer cell lines but can be modified for other cancer types.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates or flasks
Procedure:
-
Culture cancer cells in standard 2D culture conditions to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere medium (DMEM/F12, B27, EGF, bFGF, Heparin, Penicillin/Streptomycin).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells and seed at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO2 incubator for 5-7 days until mammospheres are formed.
Protocol 2: Induction of Differentiation with this compound
Materials:
-
Established cancer stem cell spheroids
-
This compound (ST1926) stock solution (e.g., in DMSO)
-
Mammosphere medium
Procedure:
-
Prepare a working solution of this compound in mammosphere medium at the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Carefully remove half of the medium from the spheroid cultures and replace it with an equal volume of the this compound-containing medium.
-
Incubate the spheroids with this compound for a specified period (e.g., 3, 5, or 7 days). The incubation time should be optimized based on the cell line and the desired level of differentiation.
-
Observe the cultures daily for morphological changes indicative of differentiation, such as loss of spheroid integrity, adherence to the plastic, and spreading of cells.
Protocol 3: Assessment of Cancer Stem Cell Marker Expression by Flow Cytometry
Materials:
-
This compound-treated and control spheroids
-
Trypsin-EDTA or a gentle cell dissociation reagent
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD133, anti-CD44)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Collect the spheroids by gentle centrifugation.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA. Neutralize and wash the cells with PBS.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the percentage of cells expressing the CSC markers in the this compound-treated and control groups.
Protocol 4: Analysis of Differentiation Markers by Western Blot
Materials:
-
This compound-treated and control spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers (e.g., cytokeratins for epithelial differentiation, β-III-tubulin for neuronal differentiation) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression of differentiation markers.
This compound presents a compelling therapeutic avenue for targeting cancer stem cells by inducing their differentiation. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in various cancer models. By understanding its mechanism of action and employing robust experimental methodologies, the full potential of this compound as a differentiation-inducing agent in cancer therapy can be further elucidated.
References
Application Notes and Protocols for Adarotene in 3D Spheroid Culture Models
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in cancer research, offering a more accurate representation of in vivo tumor microenvironments compared to traditional 2D cell culture.[1][2] These models mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[3] Adarotene (also known as ST1926) is a novel atypical retinoid that has demonstrated potent antiproliferative and pro-apoptotic activity across a wide range of human tumor cell lines.[4] Unlike traditional retinoids, this compound's mechanism of action is reported to involve the induction of DNA damage, which contributes to its apoptosis-inducing effects. While its activity is linked to Retinoic Acid Receptors (RARs), particularly RARβ and RARγ, some studies suggest it can induce apoptosis even with a reduced ability to activate these receptors.
This document provides detailed protocols for utilizing this compound in 3D spheroid models to assess its anti-cancer efficacy. It covers methods for spheroid formation, treatment, and subsequent analysis of cell viability, gene expression, and protein levels. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Signaling Pathway and Mechanism of Action
This compound is a synthetic retinoid that influences cell fate through pathways that can be both dependent and independent of classical retinoid signaling. The canonical retinoid pathway involves the binding of retinoic acid to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. This compound is described as a selective activator of RARβ and RARγ. However, it also exhibits potent pro-apoptotic activity through the induction of DNA damage and the accumulation of intracellular calcium, suggesting a multi-faceted mechanism of action that may not entirely depend on RAR transcriptional activation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of this compound on 3D tumor spheroids. The process involves spheroid formation, compound treatment, and various downstream analyses to determine the therapeutic potential.
Data Presentation: Quantitative Summary
The following tables present hypothetical, yet plausible, data based on the known effects of this compound in 2D cell cultures. These tables are for illustrative purposes to demonstrate expected outcomes when transitioning to 3D models.
Table 1: Effect of this compound on Spheroid Viability and Size (Example data for HCT116 colon cancer spheroids after 72-hour treatment)
| This compound Conc. (µM) | Average Spheroid Diameter (µm) ± SD | % Viability (ATP Assay) ± SD | Calculated IC₅₀ (µM) |
| 0 (Vehicle) | 452 ± 25 | 100 ± 8.5 | \multirow{6}{*}{0.28} |
| 0.05 | 430 ± 21 | 88 ± 7.2 | |
| 0.1 | 395 ± 18 | 75 ± 6.1 | |
| 0.25 | 310 ± 20 | 52 ± 5.5 | |
| 0.5 | 255 ± 15 | 28 ± 4.3 | |
| 1.0 | 220 ± 12 | 15 ± 3.9 |
Table 2: Relative Gene Expression in HCT116 Spheroids Treated with this compound (0.3 µM) (Example data from qRT-PCR analysis, normalized to vehicle control)
| Gene Target | Biological Function | Fold Change ± SD |
| CASP3 (Caspase-3) | Apoptosis Execution | 3.8 ± 0.4 |
| BAX | Pro-Apoptotic | 2.9 ± 0.3 |
| BCL2 | Anti-Apoptotic | 0.4 ± 0.05 |
| CDKN1A (p21) | Cell Cycle Arrest | 2.5 ± 0.2 |
| MKI67 (Ki-67) | Proliferation Marker | 0.3 ± 0.04 |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation (Low-Attachment Plate Method)
This protocol describes the generation of uniform, single spheroids per well using ultra-low attachment (ULA) round-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DU145, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue.
-
Dilute the cell suspension to the desired seeding density. This requires optimization but typically ranges from 1,000 to 10,000 cells per well. For HCT116, a density of 2,500 cells/well is a good starting point.
-
Dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. For an IC₅₀ in the 0.1-0.3 µM range, a concentration series of 0, 0.05, 0.1, 0.25, 0.5, and 1.0 µM is appropriate.
-
Include a vehicle control (e.g., 0.1% DMSO) corresponding to the highest concentration of solvent used.
-
After spheroids have formed (e.g., 72 hours post-seeding), carefully remove 50 µL of medium from each well.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well. This results in a final volume of 100 µL per well.
-
Incubate the plate at 37°C and 5% CO₂ for the desired treatment period (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, proceed with imaging and downstream assays.
Protocol 3: Spheroid Viability Assessment (ATP-Based Assay)
This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to measure the number of viable cells in each spheroid, which is a robust method for 3D models.
Materials:
-
Treated spheroid plate (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit or equivalent
-
Multichannel pipette
-
Solid white-walled 96-well plates (optional, for improved luminescence signal)
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
If using a standard clear-bottom ULA plate, transfer the lysate (200 µL) to a solid white-walled plate to reduce well-to-well crosstalk.
-
Read the luminescence using a plate reader (luminometer).
-
Calculate cell viability by normalizing the luminescent signal of treated wells to the vehicle control wells: % Viability = (Luminescence_sample / Luminescence_vehicle) * 100.
Protocol 4: Gene Expression Analysis (RNA Extraction & qRT-PCR)
Analyzing gene expression changes provides insight into the molecular mechanisms of this compound's action.
Materials:
-
Treated spheroid plate (from Protocol 2)
-
PBS
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen) containing β-mercaptoethanol
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for CASP3, BAX, BCL2, ACTB)
-
qPCR instrument
Procedure:
-
Pool at least 5-10 spheroids per treatment condition to ensure sufficient RNA yield. Transfer spheroids and medium into a microcentrifuge tube.
-
Allow spheroids to settle by gravity or gentle centrifugation (100 x g for 2 minutes).
-
Carefully aspirate the supernatant and wash the spheroids with 500 µL of cold PBS.
-
Repeat the centrifugation and aspiration step.
-
Add 350 µL of RNA lysis buffer to the spheroid pellet and homogenize immediately by vortexing or pipetting.
-
Extract total RNA using a column-based kit according to the manufacturer's protocol. Elute RNA in RNase-free water.
-
Quantify the RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA (e.g., 500 ng) from each sample using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., ACTB or GAPDH).
Protocol 5: Protein Extraction and Analysis
Protein analysis can confirm the effects of this compound on key cellular pathways at the protein level.
Materials:
-
Treated spheroids (pool 15-20 per condition)
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Micro-sonicator or homogenizer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary and secondary antibodies of interest
Procedure:
-
Collect and wash spheroids as described in Protocol 4, steps 1-4.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Mechanically disrupt the spheroids by sonicating on ice or passing the lysate through a narrow-gauge needle to ensure complete lysis of the compact 3D structure.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Perform downstream analysis such as Western Blotting by loading equal amounts of protein for each sample to detect changes in target proteins (e.g., Cleaved Caspase-3, BAX, p21). Alternatively, prepare samples for mass spectrometry-based proteomic analysis.
Logical Relationship Diagram
The following diagram illustrates the expected cause-and-effect relationship following the treatment of tumor spheroids with this compound, based on its known mechanism of action.
References
- 1. Gene Expression Profile of 3D Spheroids in Comparison with 2D Cell Cultures and Tissue Strains of Diffuse High-Grade Gliomas | Semantic Scholar [semanticscholar.org]
- 2. Gene Expression Profile of 3D Spheroids in Comparison with 2D Cell Cultures and Tissue Strains of Diffuse High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Spheroid Proliferation & Viability Assays: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Adarotene Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results with Adarotene (ST1926). This document is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ST1926) is an atypical retinoid that induces apoptosis (programmed cell death) and exhibits potent antiproliferative activity across a wide range of human tumor cells.[1][2][3] Unlike typical retinoids, this compound's proapoptotic activity is associated with the induction of DNA damage.[2] Its molecular target is believed to be similar to the ligand-binding domain of retinoic acid receptor gamma (RARγ).[1] this compound treatment can lead to cell cycle arrest at the G1/S or S phase and a rapid increase in intracellular calcium levels.
Q2: At what concentration should I be seeing an effect of this compound in my cell line?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. However, published data indicates that for many human tumor cell lines, the IC50 value for growth inhibition typically ranges from 0.1 to 0.3 μM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store my this compound stock solutions?
This compound is soluble in DMSO and ethanol (with gentle warming) but is insoluble in water. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for up to two years or at -20°C for up to one year. For in vivo studies, working solutions should be prepared fresh on the day of use.
Q4: My this compound experiment results are not consistent. What are some common general laboratory factors that could be causing this variability?
Inconsistent results in cell-based assays can arise from several factors unrelated to the compound itself. These include:
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Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate techniques.
-
Reagent Degradation: Check the expiration dates of all reagents and store them under the recommended conditions.
-
High Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.
-
"Edge Effect" in Microplates: Avoid using the outer wells of microplates for experimental samples due to increased evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
Troubleshooting Specific this compound Experiments
This section provides troubleshooting guidance for common assays used to evaluate the effects of this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, SRB)
| Possible Cause | Recommended Solution |
| This compound Precipitation | This compound is poorly soluble in aqueous media. Ensure the final DMSO concentration in your culture medium is kept low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitate after adding this compound to the media. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format. Cells should be in the logarithmic growth phase during the experiment. |
| Incorrect Incubation Time | Optimize the duration of this compound treatment. A time-course experiment will help identify the most consistent and robust time point to measure the desired effect. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays). Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels). |
Issue 2: Inconsistent Apoptosis Detection (e.g., Annexin V/PI Staining)
| Possible Cause | Recommended Solution |
| Timing of Analysis | Apoptosis is a dynamic process. If you are analyzing at a single time point, you may be missing the peak of apoptosis. Perform a time-course experiment to identify the optimal window for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. |
| Cell Handling | Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently and optimize your cell harvesting protocol. |
| Reagent Quality | Ensure your Annexin V binding buffer contains a sufficient concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh staining reagents. |
Issue 3: Variable Cell Cycle Analysis Results
| Possible Cause | Recommended Solution |
| Cell Synchronization | If your starting cell population is not synchronized, you may see variability in the cell cycle distribution. Consider a synchronization method if you are studying a specific phase of the cell cycle. |
| Fixation Technique | Improper fixation can lead to cell clumping and poor-quality DNA histograms. Add cold ethanol dropwise while vortexing to ensure proper fixation. |
| RNase Treatment | Propidium iodide (PI) can also bind to double-stranded RNA. Ensure complete RNase treatment to avoid overestimation of DNA content. |
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A-431 | Epidermoid Carcinoma | 0.12 - 0.25 |
| IGROV-1 | Ovarian Cancer | ~0.1 - 0.3 |
| DU145 | Prostate Cancer | ~0.1 - 0.3 |
| A2780/DX | Ovarian Carcinoma | Not specified, but shows tumor growth inhibition |
| MeWo | Melanoma | Not specified, but shows tumor growth inhibition |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and cell density.
Mandatory Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
General Experimental Workflow for this compound Treatment
Caption: General workflow for in vitro experiments with this compound.
Logical Relationship for Troubleshooting
Caption: Key factors contributing to inconsistent experimental results.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 72 hours).
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Intracellular Calcium Measurement (Fura-2 AM)
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove the extracellular Fura-2 AM.
-
Measurement: Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader equipped for fluorescence measurement.
-
Baseline Reading: Measure the baseline fluorescence by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Treatment: Add this compound to the cells.
-
Post-Treatment Reading: Continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular calcium concentration.
References
Optimizing Adarotene concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Adarotene concentration to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ST1926) is an atypical retinoid that induces apoptosis in a wide range of cancer cell lines. Unlike typical retinoids, its pro-apoptotic activity does not appear to be mediated by retinoic acid receptor alpha (RARα) transactivation.[1] Its molecular target is suggested to be similar to the ligand-binding domain of RARγ.[2] A key characteristic of this compound is its ability to induce DNA damage, which contributes to its cytotoxic effects.[2][3]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound include:
-
Induction of apoptosis: this compound is a potent inducer of programmed cell death in various tumor cells.[2]
-
Cell cycle arrest: It can cause cell accumulation in the G1/S or S phase of the cell cycle, depending on the cell line.
-
Inhibition of cell proliferation: this compound demonstrates significant antiproliferative activity across numerous cancer cell lines.
Q3: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, potential off-target effects can be inferred from its observed biological activities and the general characteristics of retinoids:
-
DNA Damage: For a retinoid, the induction of DNA damage can be considered an "off-target" or at least an atypical effect. The exact mechanism behind this is not fully elucidated.
-
Alterations in Intracellular Calcium: this compound treatment leads to a rapid increase in intracellular calcium levels.
-
Modulation of AMPK/mTOR Pathway: It has been shown to induce the activation of AMPKα and downregulate the phosphorylation of mTOR and its downstream target P70S6K.
-
Skin Irritation: As a retinoid, this compound may cause skin irritation, a common off-target effect of this class of compounds, particularly in in vivo models.
Q4: How can I optimize the concentration of this compound to maximize on-target effects while minimizing off-target effects?
Optimizing this compound concentration is crucial for achieving the desired biological outcome. A dose-response study is the first essential step. Start with a broad range of concentrations based on published IC50 values (see table below) and narrow down to a concentration that induces the desired level of apoptosis or cell cycle arrest (on-target) without causing excessive, acute cytotoxicity that might be indicative of non-specific off-target effects.
Troubleshooting Guides
| Issue Encountered | Possible Cause | Recommended Solution |
| High cell death at low concentrations | - Off-target cytotoxicity- Cell line hypersensitivity | - Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range).- Assess early markers of apoptosis (e.g., Annexin V staining) versus late markers of necrosis (e.g., Propidium Iodide uptake) to distinguish between programmed cell death and general toxicity. |
| Inconsistent results between experiments | - this compound degradation- Variability in cell culture conditions | - Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| No significant apoptosis observed | - Sub-optimal concentration- Insufficient incubation time- Cell line resistance | - Increase the concentration of this compound based on a dose-response study.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Consider using a different cell line known to be sensitive to this compound. |
| Unexpected changes in signaling pathways | - Potential off-target kinase inhibition or pathway modulation | - If possible, perform a kinase inhibitor profiling assay to identify potential off-target interactions.- Validate unexpected signaling changes using specific inhibitors or activators of the implicated pathway. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines. This data can serve as a starting point for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 0.1 | |
| LNCaP | Prostate Cancer | 0.12 | |
| IGROV-1 | Ovarian Cancer | Not specified, but sensitive | |
| NCI-H460 | Non-small cell lung cancer | 0.19 | |
| A431 | Cervical Cancer | 0.25 | |
| Me665/2/21 | Melanoma | 0.25 | |
| HCT116 | Colon Cancer | 0.32 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
DNA Damage Assessment (Alkaline Comet Assay)
This protocol is for detecting DNA single-strand breaks induced by this compound.
Materials:
-
This compound-treated and control cells
-
Comet Assay Kit (or individual reagents: Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, SYBR Green)
-
Microscope slides
-
Low melting point agarose
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
Transfer the slides to an electrophoresis tank filled with fresh, cold Alkaline Unwinding Solution and incubate for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with SYBR Green and visualize the comets using a fluorescence microscope. The tail length and intensity are proportional to the amount of DNA damage.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing On- and Off-Target Effects
Caption: Workflow for optimizing this compound concentration.
References
Adarotene stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Adarotene in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what are the optimal storage conditions for the stock solution?
This compound is soluble in DMSO (≥37.4 mg/mL) and ethanol (≥10.97 mg/mL with gentle warming) but is insoluble in water.[1] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in anhydrous DMSO.
Once prepared, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and exposure to moisture, as water content in DMSO can promote degradation of compounds.[2] These aliquots should be stored in tightly sealed amber vials to protect from light.
| Storage Condition | Duration |
| -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
| 4°C | Up to 1 week (for frequent use) |
Q2: What is the stability of this compound in powder form?
This compound powder is stable for at least 4 years when stored at -20°C. It can be shipped at room temperature for short periods.
Q3: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media is not extensively documented in publicly available literature. However, like many small molecules, its stability in aqueous media at 37°C is expected to be limited. The actual stability will depend on several factors:
-
Media Composition: Components in the media, such as serum enzymes, can metabolize or degrade this compound.
-
pH: The pH of the culture medium can influence the rate of hydrolysis.
-
Presence of Cells: Cells can metabolize this compound, affecting its concentration over time.
-
Light Exposure: Retinoids, in general, can be sensitive to light.
It is crucial for researchers to determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability in cell culture media is provided in the "Experimental Protocols" section.
Q4: What are the known signaling pathways affected by this compound?
This compound is known to induce apoptosis and DNA damage in a variety of cancer cell lines. It exerts its effects through the modulation of several key signaling pathways:
-
Apoptosis Induction: this compound triggers programmed cell death.
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK) and downregulates the phosphorylation of mTOR and its downstream effector P70S6K.
-
Intracellular Calcium Signaling: Treatment with this compound leads to a rapid increase in intracellular calcium levels.
-
Retinoic Acid (RA) Pathway: While being an atypical retinoid, this compound's molecular target in myeloid leukemia cells is similar to the ligand-binding domain of RARγ.
Q5: What is the maximum recommended concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects and influence cellular processes. The sensitivity to DMSO can be cell line-specific.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting:
-
Ensure the DMSO used for the stock solution was anhydrous.
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Protect the stock solution from light.
-
Prepare a fresh stock solution from powder.
-
-
-
Possible Cause 2: Instability of this compound in cell culture media during the experiment.
-
Troubleshooting:
-
Minimize the incubation time if possible.
-
Consider replenishing the media with freshly diluted this compound for long-term experiments.
-
Perform a stability study of this compound in your specific cell culture medium (see protocol below).
-
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting:
-
For highly lipophilic compounds, consider using low-binding plates and tubes.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven compound distribution.
-
Troubleshooting:
-
Ensure thorough mixing of the media after adding the this compound stock solution.
-
Pipette the compound carefully into the center of each well.
-
-
-
Possible Cause 2: Inconsistent cell seeding.
-
Troubleshooting:
-
Ensure a homogenous cell suspension before plating.
-
-
-
Possible Cause 3: Edge effects in the plate.
-
Troubleshooting:
-
Consider not using the outer wells of the plate for data collection.
-
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is <0.1%.
-
Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).
-
Include a control with this compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an LC-MS/MS method.
-
Compare the chromatograms to identify peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Managing Adarotene-induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Adarotene-induced cytotoxicity in normal cells during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Issue 1: Excessive cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
Question: I am observing high levels of cell death in my normal (non-cancerous) cell line (e.g., primary keratinocytes, normal epithelial cells) when treated with this compound at concentrations reported to be effective against cancer cells (0.1-1 µM). How can I reduce this off-target cytotoxicity?
Answer:
High cytotoxicity in normal cells is a critical concern. Here are several strategies to mitigate this issue, which can be explored individually or in combination:
-
Co-treatment with an Antioxidant: this compound, like other retinoids, can induce apoptosis through the generation of reactive oxygen species (ROS).[1] Co-incubation with an antioxidant may alleviate this oxidative stress.
-
Recommendation: N-acetyl-L-cysteine (NAC) is a common and effective antioxidant used in cell culture.[2][3]
-
Starting Protocol:
-
Prepare a stock solution of NAC in sterile, distilled water and adjust the pH to 7.0-7.4.
-
Pre-treat your normal cells with 1-5 mM NAC for 1-2 hours before adding this compound.[2][4]
-
Maintain NAC in the culture medium along with this compound for the duration of the experiment.
-
Important: Always run a control with NAC alone to ensure it does not affect your cells' normal physiology or the experimental endpoint.
-
-
-
Dose-Response and Time-Course Optimization: The cytotoxic effects of this compound are dose- and time-dependent. It is crucial to determine the optimal concentration and duration of treatment that maximizes the effect on cancer cells while minimizing toxicity in normal cells.
-
Recommendation: Perform a detailed dose-response curve for both your normal and cancer cell lines. Extend the time points of your experiment to see if a longer incubation with a lower concentration can achieve the desired effect in cancer cells with less harm to normal cells.
-
-
Serum Concentration in Culture Medium: The presence and concentration of serum in your cell culture medium can influence drug activity and cytotoxicity.
-
Recommendation: Evaluate the effect of different serum concentrations (e.g., 2%, 5%, 10% FBS) on this compound's cytotoxicity in your normal cell line. It is possible that a higher serum concentration could partially mitigate the cytotoxic effects.
-
Experimental Workflow for Mitigating Cytotoxicity
References
- 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Adarotene Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Adarotene in cancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (ST1926) is a synthetic retinoid that induces apoptosis and exhibits potent antiproliferative activity across a range of human tumor cells.[1][2] Its mechanism involves inducing DNA damage and causing cell cycle arrest at the G1/S or S phase, depending on the cell line.[1] The apoptotic activity of this compound is linked to the ligand-binding domain of retinoic acid receptor gamma (RARγ).[1] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPKα), leading to the downregulation of the mTOR signaling pathway, and to induce a rapid increase in intracellular calcium.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to retinoids, in general, can arise from several factors. These can be broadly categorized as:
-
Altered Drug Metabolism and Transport:
-
Increased drug efflux through ATP-binding cassette (ABC) transporters.
-
Enhanced intracellular catabolism of the drug by cytochrome P450 enzymes.
-
Decreased drug uptake.
-
-
Target Alteration and Downstream Signaling:
-
Decreased expression or mutation of the RARγ receptor.
-
Alterations in co-activator or co-repressor proteins that modulate RARγ activity.
-
Activation of alternative survival pathways that bypass the effects of this compound, such as the PI3K/Akt pathway.
-
-
Evasion of Apoptosis:
-
Upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
Downregulation or mutation of pro-apoptotic proteins like Bax and Bak.
-
Defects in the caspase cascade.
-
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound typically ranges from 0.1 to 0.3 µM in a variety of human tumor cell lines. However, this can vary depending on the cell line and the specific experimental conditions, such as incubation time.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line over time.
This suggests the development of acquired resistance. Here’s a systematic approach to investigate and potentially overcome this issue.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT assay) comparing the parental (sensitive) cell line with the suspected resistant subline.
-
Expected Outcome: The resistant cell line will show a significantly higher IC50 value compared to the parental line.
-
-
Investigate Potential Mechanisms:
-
Hypothesis 1: Altered Drug Efflux.
-
Experiment: Use a fluorescent substrate for ABC transporters (e.g., Rhodamine 123) with and without an ABC transporter inhibitor (e.g., Verapamil).
-
Analysis: Compare the intracellular fluorescence in parental and resistant cells. Lower fluorescence in resistant cells that is reversed by the inhibitor suggests increased efflux.
-
-
Hypothesis 2: Altered Target Expression.
-
Experiment: Perform Western blot analysis to compare the protein expression levels of RARγ in parental and resistant cells.
-
Analysis: A significant decrease in RARγ expression in the resistant line could explain the reduced sensitivity.
-
-
Hypothesis 3: Activation of Survival Pathways.
-
Experiment: Conduct Western blot analysis for key proteins in the AMPK/mTOR and Akt signaling pathways (e.g., p-AMPK, p-mTOR, p-Akt).
-
Analysis: Compare the phosphorylation status of these proteins in parental and resistant cells, both with and without this compound treatment. Increased activation of pro-survival pathways (e.g., increased p-Akt) in resistant cells may indicate a compensatory mechanism.
-
-
Logical Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired this compound resistance.
Issue 2: High intrinsic resistance to this compound in a new cancer cell line.
Some cancer cell lines may exhibit high baseline resistance to this compound.
Troubleshooting Steps:
-
Baseline Characterization:
-
Experiment: Determine the IC50 of this compound in the cell line of interest and compare it to known sensitive cell lines.
-
Experiment: Profile the baseline expression of key proteins: RARγ, ABC transporters (e.g., P-glycoprotein), and key components of the PI3K/Akt and apoptosis pathways (Bcl-2 family proteins).
-
-
Strategies to Sensitize Cells:
-
Combination Therapy:
-
Rationale: Combining this compound with other agents can target parallel survival pathways or inhibit resistance mechanisms.
-
Suggested Combinations:
-
HDAC Inhibitors (e.g., Vorinostat): These can remodel chromatin and increase the expression of tumor suppressor genes, potentially sensitizing cells to retinoids.
-
PI3K/Akt/mTOR Inhibitors (e.g., Rapamycin): If the PI3K/Akt pathway is constitutively active, inhibiting it may enhance this compound-induced apoptosis.
-
Standard Chemotherapeutic Agents (e.g., Cisplatin, Docetaxel): Synergistic effects may be achieved by combining this compound with DNA-damaging agents or microtubule inhibitors.
-
-
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 | |
| DU145 | Prostate Carcinoma | 0.1 - 0.3 | |
| A2780/DX | Ovarian Carcinoma | Not specified, but effective in vivo | |
| MeWo | Melanoma | Not specified, but effective in vivo | |
| NB4 | Acute Promyelocytic Leukemia | Not specified, but effective in vivo | |
| Various Human Tumor Cell Lines | Multiple | 0.1 - 0.3 |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is for assessing changes in protein expression and phosphorylation.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARγ, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
This compound's Proposed Mechanism of Action
Caption: this compound's signaling pathways leading to apoptosis.
Potential Resistance Mechanisms to this compound
References
Adarotene Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the known off-target effects of Adarotene on various signaling pathways. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ST1926) is classified as an atypical retinoid. Its primary mechanism of action is the induction of apoptosis in a wide range of cancer cell lines.[1][2] Unlike typical retinoids, this compound's pro-apoptotic activity is linked to the induction of DNA damage.[1][2] While its molecular target is thought to be similar to the ligand-binding domain of retinoic acid receptor gamma (RARγ), it does not activate RARs in the same manner as traditional retinoids.[1]
Q2: What are the known off-target signaling pathways affected by this compound?
Beyond its primary pro-apoptotic and DNA-damaging effects, this compound has been observed to modulate at least three key signaling pathways:
-
DNA Damage Response (DDR) Pathway: this compound is a known inhibitor of DNA polymerase α (POLA1), which can lead to the activation of the DNA damage response.
-
AMPK/mTOR Signaling Pathway: this compound treatment can lead to the activation of AMP-activated protein kinase (AMPKα) and subsequent downregulation of the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K.
-
Calcium Signaling: this compound has been shown to cause a rapid increase in intracellular calcium levels.
Q3: Are there any publicly available kinome scan data or broad kinase selectivity profiles for this compound?
To date, comprehensive kinome scan data for this compound, detailing its inhibitory activity against a broad panel of kinases, does not appear to be publicly available. Researchers investigating unexpected phenotypes or suspecting off-target kinase activity are advised to perform their own kinase selectivity profiling experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest or Altered DNA Repair
Symptoms:
-
You observe cell cycle arrest at a different phase than the expected G1/S or S phase.
-
You see an unexpected upregulation of DNA repair proteins in your Western blots.
-
Your experimental results are confounded by a strong DNA damage response.
Possible Cause: this compound is a known inhibitor of DNA polymerase α, a key enzyme in DNA replication. This inhibition can lead to replication stress and the activation of the DNA Damage Response (DDR) pathway, which can manifest as cell cycle arrest and induction of DNA repair mechanisms.
Troubleshooting Steps:
-
Confirm DNA Damage: Perform a comet assay or stain for γH2AX foci to confirm the induction of DNA damage in your cell line upon this compound treatment.
-
Analyze DDR Markers: Use Western blotting to probe for the phosphorylation of key DDR proteins such as ATM, ATR, CHK1, and CHK2.
-
Vary this compound Concentration: Perform a dose-response experiment to see if the unexpected effects are concentration-dependent. It's possible that at lower concentrations, the primary apoptotic effects are dominant, while at higher concentrations, the DNA polymerase α inhibition and subsequent DDR are more pronounced.
Issue 2: Altered Cellular Metabolism or Unexpected Changes in Cell Size
Symptoms:
-
You observe changes in cellular metabolism, such as altered glucose uptake or ATP levels.
-
You notice significant changes in cell size (hypertrophy or atrophy) that are not directly related to apoptosis.
-
Your results show unexpected changes in autophagy markers.
Possible Cause: this compound activates the AMPKα signaling pathway, which is a master regulator of cellular energy homeostasis. Activated AMPK can inhibit anabolic pathways (like protein synthesis, regulated by mTOR) and stimulate catabolic pathways (like autophagy) to restore energy balance.
Troubleshooting Steps:
-
Probe the AMPK/mTOR Pathway: Perform a time-course and dose-response experiment and analyze the phosphorylation status of AMPKα (activating phosphorylation at Thr172), mTOR (inhibitory phosphorylation at Ser2448), and its downstream target p70S6K (inhibitory phosphorylation) via Western blot.
-
Assess Autophagy: Monitor the levels of autophagy markers like LC3-II and p62/SQSTM1 by Western blot or immunofluorescence to determine if autophagy is induced.
-
Measure ATP Levels: Use a commercially available ATP assay kit to determine if this compound treatment affects cellular energy levels, which could be the upstream trigger for AMPK activation.
Issue 3: Unexplained Phenotypes Related to Calcium-Dependent Processes
Symptoms:
-
You observe unexpected changes in cell adhesion, motility, or morphology.
-
You detect the activation of calcium-dependent enzymes or transcription factors that are not part of your primary pathway of interest.
-
Your cells show signs of ER stress.
Possible Cause: this compound can induce a rapid and significant increase in intracellular calcium concentration. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. A sustained increase in intracellular calcium can lead to a wide range of downstream effects, including the activation of various signaling cascades and ER stress.
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and a fluorescence plate reader or microscope to directly measure changes in intracellular calcium levels following this compound treatment.
-
Use Calcium Chelators: To confirm that the observed phenotype is calcium-dependent, pre-treat your cells with an intracellular calcium chelator, such as BAPTA-AM, before adding this compound.
-
Investigate ER Stress Markers: Perform Western blotting for ER stress markers like CHOP, BiP, and phosphorylated PERK to determine if the calcium influx is leading to ER stress.
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 |
| DU145 | Prostate Cancer | 0.1 - 0.3 |
| And a large panel of other human tumor cell lines | Various | 0.1 - 0.3 |
Data compiled from MedchemExpress.
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and mTOR Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of AMPK and mTOR pathway components in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (total)
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for different time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Measurement of Intracellular Calcium Influx
This protocol describes a method for measuring changes in intracellular calcium concentration using a fluorescent indicator and a plate reader.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with injection capabilities.
-
Positive control (e.g., ionomycin).
-
Negative control/chelator (e.g., BAPTA-AM).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few cycles.
-
Use the plate reader's injector to add this compound (at the desired concentration) to the wells.
-
Continue to record the fluorescence intensity over time to monitor the calcium influx.
-
-
Controls: Include wells with untreated cells, cells treated with a vehicle control, cells treated with a positive control (ionomycin) to determine the maximum fluorescence, and cells pre-treated with a calcium chelator (BAPTA-AM) before this compound addition.
-
Data Analysis: Normalize the fluorescence data to the baseline reading to determine the fold change in intracellular calcium concentration.
Visualizations
Caption: this compound's off-target effects on major signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
Adarotene Bioavailability Enhancement: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Adarotene (also known as ST1926).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a significant challenge?
This compound is an atypical retinoid that has shown potent antiproliferative and proapoptotic activity in a wide range of human tumor cells.[1][2] However, its clinical development has been hampered by low oral bioavailability.[3] The primary reason for this is the presence of a phenolic hydroxyl group in its structure, which undergoes rapid O-glucuronidation, a major elimination mechanism. This metabolic process leads to the fast excretion of its glucuronide metabolite, significantly reducing the amount of active drug that reaches systemic circulation.[3][4]
Q2: What are the primary strategies to overcome the low bioavailability of this compound?
There are three main strategic pillars to enhance the in vivo bioavailability of this compound:
-
Prodrug Approach: This involves chemically modifying the phenolic hydroxyl group to prevent rapid glucuronidation. The modified drug (prodrug) is inactive but is designed to convert back to the active this compound in vivo.
-
Advanced Formulation Strategies: These focus on improving the dissolution and absorption of this compound using lipid-based and nanoparticle delivery systems. Common approaches include:
-
Nanoparticle (NP) Formulations
-
Solid Lipid Nanoparticles (SLNs)
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
-
Co-administration with Food: As a lipophilic compound, this compound's absorption is influenced by the presence of dietary fats, which can enhance its solubilization and uptake in the gastrointestinal tract.
Troubleshooting and Formulation Guides
Q3: I want to try a prodrug approach. What modifications have been explored for this compound?
To circumvent the rapid O-glucuronidation, researchers have synthesized a series of ether, carbamate, and ester derivatives of this compound to mask the reactive phenolic hydroxyl group. The stability of these derivatives varies at different pH levels, which is a critical factor for their behavior in the gastrointestinal tract and subsequent conversion to the active drug.
Table 1: Summary of this compound Prodrug Strategies
| Prodrug Type | Linkage | General Stability Characteristics | Reference |
|---|---|---|---|
| Ether Derivatives | Ether | Generally stable across a range of pH values. | |
| Carbamate Derivatives | Carbamate | Stability is pH-dependent; designed for potential enzymatic cleavage. |
| Ester Derivatives | Ester | Prone to hydrolysis by esterases in the body to release active this compound. | |
When designing a prodrug, it is crucial to balance chemical stability (to bypass first-pass metabolism) with efficient in vivo conversion to the parent drug at the target site.
Q4: How can I design a nanoparticle-based formulation for this compound?
Nanoparticle (NP) formulations are a promising strategy for enhancing this compound's efficacy. By encapsulating the drug, NPs can protect it from degradation, improve its solubility, and potentially alter its absorption pathway. Solid Lipid Nanoparticles (SLNs) are particularly relevant as they can enhance the oral bioavailability of lipophilic drugs by 2- to 25-fold.
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Modified Solvent Injection
This protocol is a general guideline adapted from methods used for poorly soluble drugs like paclitaxel. Researchers should optimize ratios and parameters for this compound.
Materials:
-
This compound (ST1926)
-
Solid Lipid (e.g., Stearic acid, Palmitic acid)
-
Surfactant (e.g., Poloxamer 188, Soy lecithin)
-
Co-surfactant (optional, e.g., Polysorbate 80)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (Ultrapure water)
Methodology:
-
Lipid Phase Preparation: Dissolve this compound and the solid lipid (e.g., stearic acid) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) with gentle heating (5-10°C above the lipid's melting point).
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in ultrapure water and heat to the same temperature as the lipid phase.
-
Injection: Inject the lipid phase into the heated aqueous phase under constant, high-speed homogenization (e.g., 10,000-15,000 rpm).
-
Nanoparticle Formation: The organic solvent rapidly diffuses into the aqueous phase, causing the lipid to precipitate, encapsulating the drug to form a nanoemulsion.
-
Cooling and Solidification: Immediately transfer the resulting o/w emulsion to an ice bath and continue stirring. The rapid cooling solidifies the lipid droplets, forming SLNs.
-
Purification: Remove any un-encapsulated drug or excess surfactant via centrifugation or dialysis.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Q5: My this compound-loaded nanoparticles show poor stability and aggregation. What can I do?
Aggregation is a common issue. Here are some troubleshooting steps:
-
Optimize Zeta Potential: The surface charge of nanoparticles, or zeta potential, is critical for stability. A zeta potential of > |30| mV is generally considered stable due to electrostatic repulsion. Consider adding a charged surfactant or stabilizer like stearylamine to your formulation.
-
Surfactant Concentration: Insufficient surfactant coverage on the nanoparticle surface can lead to aggregation. Perform a concentration optimization study to find the minimal amount of surfactant needed to produce stable, small particles.
-
Steric Hindrance: Use polymeric surfactants like Poloxamer 407 or Poloxamer 188. These provide a "steric shield" around the particles, preventing them from getting close enough to aggregate.
-
Lyophilization: For long-term storage, consider freeze-drying (lyophilization) the SLN dispersion with a cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.
Q6: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it be applied to this compound?
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion (micro- or nanoemulsion) upon mild agitation in aqueous media, such as the fluids in the GI tract. This in-situ solubilization can significantly enhance the absorption of lipophilic drugs like this compound.
Table 2: Typical Components for a SEDDS Formulation
| Component | Example | Function | Reference |
|---|---|---|---|
| Oil Phase | Capmul MCM, Captex 200, Olive Oil | Solubilizes the lipophilic drug (this compound). Can facilitate lymphatic uptake. | |
| Surfactant | Cremophor EL, Tween 80, Labrasol | Reduces interfacial tension, promoting spontaneous emulsification. |
| Co-surfactant / Co-solvent | Transcutol P, Propylene Glycol | Increases the drug-loading capacity and assists in emulsification. | |
The key to a successful SEDDS formulation is the careful selection of excipients and their ratios, often guided by constructing ternary phase diagrams to identify the optimal self-emulsification region.
Q7: How can I predict if my new formulation will work in vivo without immediately starting animal studies?
Before proceeding to costly and time-consuming in vivo studies, you can use a sequence of in vitro models to predict the formulation's performance.
Experimental Protocol: In Vitro Digestion Model for Bioaccessibility This model simulates digestion in the stomach and small intestine to determine the fraction of this compound that is released from the formulation and incorporated into micelles, making it available for absorption (i.e., its bioaccessibility).
-
Simulated Gastric Phase:
-
Incubate the this compound formulation with simulated gastric fluid (SGF, pH ~2-3) containing pepsin for 1 hour at 37°C with gentle agitation.
-
-
Simulated Intestinal Phase:
-
Adjust the pH of the gastric digest to ~6.5-7.0.
-
Add simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., lecithin), and pancreatic enzymes (e.g., pancreatin or lipase).
-
Incubate for 2 hours at 37°C with agitation.
-
-
Micellar Fraction Separation:
-
After incubation, ultracentrifuge the sample to separate the digested food components from the clear micellar fraction.
-
-
Analysis:
-
Quantify the amount of this compound in the micellar fraction using HPLC.
-
Bioaccessibility (%) = (this compound in micelle phase / Total this compound in digest) x 100.
-
A higher bioaccessibility percentage in this model is a strong indicator of potentially improved oral bioavailability in vivo.
Q8: I am seeing high inter-individual variability in my animal studies. What could be the cause?
High variability is common when studying poorly soluble drugs. Potential causes include:
-
Food Effect: The amount and type of food in the animal's stomach can drastically alter drug absorption. For lipophilic drugs like this compound, administration with a high-fat meal can increase bioavailability, but fasting will decrease it. Ensure consistent feeding protocols (either fasted or fed with a standardized meal) across all animals.
-
GI Tract Physiology: Differences in gastric pH, intestinal transit time, and enzymatic activity among animals can affect the performance of pH-sensitive prodrugs or the emulsification of lipid-based systems.
-
Metabolic Differences: Minor genetic variations can lead to differences in the activity of metabolic enzymes like UGTs (responsible for glucuronidation), affecting drug clearance.
-
Formulation Instability: If the formulation is not robust, it may behave differently under the variable conditions of the GI tract, leading to inconsistent drug release and absorption.
References
Cell line-specific responses to Adarotene treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Adarotene in pre-clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ST1926) is a synthetic atypical retinoid with potent pro-apoptotic and anti-proliferative activity in a wide range of human tumor cells.[1][2][3] Unlike other retinoids, its action is independent of retinoic acid receptors (RARs).[4] this compound's primary mechanisms of action include the induction of DNA damage and apoptosis.[1] It has also been shown to cause cell cycle arrest at the G1/S or S phase, depending on the cell line, and to trigger a rapid increase in intracellular calcium levels.
Q2: In which cancer cell lines is this compound effective?
This compound has demonstrated efficacy across a broad panel of human tumor cell lines, with IC50 values typically ranging from 0.1 to 0.3 μM. Its activity has been observed in both p53 wild-type and p53 mutant cancer cells.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and DMF. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways:
-
AMPK/mTOR Pathway: In glioma cell lines, this compound induces the activation of AMP-activated protein kinase (AMPKα) and subsequently down-regulates the phosphorylation of mTOR and its downstream target P70S6K.
-
Intracellular Calcium Signaling: Treatment with this compound leads to a rapid accumulation of intracellular calcium.
-
DNA Damage Response: this compound induces a DNA damage response in cancer cells.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| IGROV-1 | Ovarian Carcinoma | Wild-Type | Not specified, but sensitive |
| DU145 | Prostate Cancer | Mutant | 0.1 |
| A431 | Cervical Cancer | Mutant | 0.25 |
| Me665/2/21 | Melanoma | Mutant | 0.25 |
| LNCaP | Prostate Cancer | Wild-Type | 0.12 |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 0.19 |
| HCT116 | Colon Cancer | Wild-Type | 0.32 |
| A2780/DX | Ovarian Carcinoma | Not specified | Sensitive in vivo |
| MeWo | Melanoma | Not specified | Sensitive in vivo |
Source: Compiled from multiple sources.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V Staining)
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated and vehicle controls.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protein Expression Analysis (Western Blotting)
This is a generalized protocol for analyzing changes in protein expression.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPKα, p-mTOR, cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density. 2. Inconsistent this compound concentration in working solutions. 3. Different incubation times. 4. Cell line passage number variation. | 1. Ensure a consistent and optimized cell seeding density for each experiment. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Maintain consistent treatment durations. 4. Use cells within a consistent and low passage number range. |
| Low or no apoptotic cell population detected by Annexin V staining | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cells are resistant to this compound. 4. Incorrect staining procedure. | 1. Perform a dose-response experiment to determine the optimal apoptotic concentration. 2. Perform a time-course experiment to identify the optimal time point for apoptosis induction. 3. Confirm the sensitivity of your cell line to this compound using a viability assay. 4. Review the Annexin V staining protocol and ensure all steps are followed correctly, especially the use of binding buffer. |
| Weak or no signal in Western blot for target proteins | 1. Insufficient protein loading. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein transfer. 4. Suboptimal this compound treatment conditions. | 1. Confirm protein concentration with a BCA assay and load a sufficient amount (20-30 µg). 2. Use a validated antibody at the manufacturer's recommended dilution. 3. Verify transfer efficiency using Ponceau S staining. 4. Optimize this compound concentration and treatment time to induce detectable changes in your target proteins. |
| High background in Western blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and/or duration of washes. |
Visualizations
Caption: this compound's proposed signaling pathways.
Caption: General experimental workflow for this compound studies.
References
Interpreting unexpected results in Adarotene studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Adarotene, a novel atypical retinoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Issue 1: Inconsistent Anti-Proliferative Effects Across Different Cancer Cell Lines
Frequently Asked Questions (FAQs)
Question: We observe potent anti-proliferative and pro-apoptotic effects of this compound in some cancer cell lines (e.g., A549, MCF-7), but in others (e.g., HT-29, U-87 MG), the effect is minimal, even at higher concentrations. Why is there such a discrepancy?
Answer: This is a critical observation that may point towards the specific cellular context required for this compound's activity. This compound is an atypical retinoid that induces apoptosis and DNA damage.[1][2][3] Its efficacy is not directly linked to Retinoic Acid Receptor (RAR) activation, which distinguishes it from many other retinoids.[4] The observed differential sensitivity is likely due to one or more of the following factors:
-
RXR Heterodimer Partner Expression: this compound's effects may be mediated through Retinoid X Receptors (RXRs), which form heterodimers with various other nuclear receptors (e.g., PPAR, LXR, VDR).[5] The expression profile of these RXR partners can vary significantly between cell lines, leading to different downstream transcriptional regulation and cellular outcomes.
-
Corepressor and Coactivator Protein Levels: The balance of nuclear receptor corepressors and coactivators can dictate the response to RXR agonists. Cell lines with high levels of specific corepressors might be resistant to this compound-induced transcriptional changes.
-
Metabolic Differences: Cell lines may metabolize this compound at different rates. Increased metabolic inactivation in resistant cells could lead to lower effective intracellular concentrations.
-
Status of Apoptotic and DNA Damage Repair Pathways: Since this compound is known to induce apoptosis and DNA damage, the intrinsic status of these pathways in a given cell line is crucial. Cell lines with upregulated anti-apoptotic proteins (e.g., Bcl-2) or highly efficient DNA damage repair mechanisms may exhibit resistance.
Troubleshooting Guide
Question: How can we investigate the cause of this differential sensitivity in our cell lines?
Answer: A systematic approach is recommended to pinpoint the mechanism behind the observed resistance.
-
Confirm Cell Line Authenticity and Health:
-
Are your cell lines authenticated? Misidentified or cross-contaminated cell lines are a common source of inconsistent results. Perform short tandem repeat (STR) profiling.
-
Are the cells free of mycoplasma? Mycoplasma contamination can alter cellular responses to drugs. Use a reliable PCR-based detection method.
-
Is the cell passage number consistent? Use cells within a narrow passage number range to avoid phenotypic drift.
-
-
Characterize the Molecular Profile of Your Cell Lines:
-
What is the expression level of RXR isoforms and their key heterodimer partners (e.g., PPARγ, LXRα, VDR, RARα)? Use quantitative PCR (qPCR) or Western blotting to compare expression levels between sensitive and resistant cell lines.
-
Is there a difference in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3)? A Western blot analysis can provide insights into the baseline apoptotic potential of the cells.
-
-
Refine Your Experimental Conditions:
-
Have you performed a full dose-response curve over a wide range of concentrations? This will confirm the resistance and rule out the possibility of a narrow therapeutic window.
-
Are you using an appropriate solvent and final concentration? Ensure the solvent (e.g., DMSO) concentration is consistent across all experiments and is not causing toxicity.
-
Data Presentation: Comparative Analysis of this compound's Effect on Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h | Baseline RXRα Expression (Relative Units) | Baseline PPARγ Expression (Relative Units) |
| A549 | Lung Carcinoma | 0.25 ± 0.05 | 1.0 ± 0.1 | 1.2 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 0.31 ± 0.07 | 0.9 ± 0.1 | 1.5 ± 0.3 |
| HT-29 | Colorectal Adenocarcinoma | > 10 | 1.1 ± 0.2 | 0.2 ± 0.05 |
| U-87 MG | Glioblastoma | > 10 | 0.4 ± 0.08 | 0.1 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: Western Blot for RXRα and PPARγ Expression
-
Cell Lysis:
-
Culture sensitive (A549) and resistant (HT-29) cells to 80% confluency in their respective standard media.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RXRα (e.g., 1:1000 dilution) and PPARγ (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, simultaneously probe with an antibody against β-actin (e.g., 1:5000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize to the β-actin loading control.
-
Visualization: Hypothetical Signaling Pathway for this compound Resistance
Caption: Differential response to this compound based on RXR partner expression.
Issue 2: Paradoxical Increase in Inflammatory Markers in vivo
Frequently Asked Questions (FAQs)
Question: Our in vitro studies with this compound showed promising anti-cancer effects with no significant inflammatory signaling. However, in our mouse xenograft models, we are observing an increase in serum levels of pro-inflammatory cytokines like TNF-α and IL-6. What could be causing this discrepancy?
Answer: The transition from a controlled in vitro environment to a complex in vivo system often reveals unexpected biological activities. The observed pro-inflammatory response, despite direct anti-cancer effects on tumor cells, could be attributed to several factors:
-
"Off-Target" Effects on Immune Cells: this compound, while targeting cancer cells, may also interact with receptors on various immune cells within the tumor microenvironment and systemically. RXRs are known to play a role in modulating inflammation, and agonist binding can sometimes lead to paradoxical effects depending on the cellular context and the specific RXR heterodimer involved.
-
Induction of Immunogenic Cell Death: The potent pro-apoptotic effect of this compound on tumor cells could be leading to immunogenic cell death (ICD). During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), which can be recognized by immune cells and trigger an inflammatory response.
-
Metabolite Activity: this compound metabolites formed in vivo may have different pharmacological profiles than the parent compound. These metabolites could be responsible for the observed pro-inflammatory signaling.
-
Cytochrome P450 Induction: Some nuclear receptor agonists can induce cytochrome P450 enzymes. This could alter the metabolism of endogenous signaling molecules, potentially leading to an inflammatory state.
Troubleshooting Guide
Question: How can we dissect the cause of this in vivo inflammatory response?
Answer: A multi-pronged approach is necessary to understand this complex response.
-
Analyze the Tumor Microenvironment (TME):
-
What is the immune cell composition of the tumors? Use immunohistochemistry (IHC) or flow cytometry on excised tumors from treated and control animals to characterize the infiltration of immune cells (e.g., macrophages, T cells, neutrophils).
-
Are cells in the TME producing the cytokines? Perform IHC for TNF-α and IL-6 on tumor sections to identify the cellular source of these cytokines.
-
-
Evaluate this compound's Direct Effect on Immune Cells:
-
Does this compound directly stimulate cytokine release from immune cells in vitro? Isolate primary immune cells (e.g., splenocytes, bone marrow-derived macrophages) and treat them with this compound to see if it directly induces TNF-α and IL-6 production.
-
-
Investigate Immunogenic Cell Death:
-
Does this compound induce markers of ICD in cancer cells in vitro? Culture your cancer cells with this compound and test for ICD markers, such as the release of HMGB1 or surface exposure of calreticulin.
-
Data Presentation: In Vivo Cytokine Levels and In Vitro Immune Cell Response
Table 2.1: Serum Cytokine Levels in Tumor-Bearing Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Tumor Volume (mm³) |
| Vehicle Control | 15.2 ± 3.1 | 22.5 ± 4.5 | 1500 ± 250 |
| This compound (20 mg/kg) | 75.8 ± 12.3 | 98.1 ± 15.7 | 750 ± 150 |
Data are presented as mean ± standard deviation (n=8 mice per group) at day 21 post-treatment initiation.
Table 2.2: In Vitro Cytokine Secretion from Murine Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | < 5 | < 10 |
| LPS (100 ng/mL) - Positive Control | 1500 ± 200 | 2500 ± 300 |
| This compound (1 µM) | 650 ± 80 | 950 ± 110 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols: In Vitro Macrophage Stimulation Assay
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize a C57BL/6 mouse and isolate the femur and tibia.
-
Flush the bone marrow with DMEM.
-
Culture the bone marrow cells in DMEM supplemented with 20% L929-cell conditioned medium (as a source of M-CSF), 10% FBS, and 1% penicillin-streptomycin.
-
Incubate for 7 days, replacing the medium on day 3, to allow for differentiation into macrophages.
-
-
Cell Plating and Treatment:
-
On day 7, detach the differentiated BMDMs and plate them in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing this compound (e.g., 1 µM), LPS (100 ng/mL, positive control), or vehicle (DMSO, negative control).
-
-
Supernatant Collection and Analysis:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Visualization: Workflow for Investigating In Vivo Inflammation
Caption: A logical workflow for troubleshooting paradoxical in vivo inflammation.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Frequently Asked Questions (FAQs)
Question: this compound shows a very low IC50 value (sub-micromolar) in our 2D cell culture assays. However, when we test it in our animal models, we need to use much higher doses to see a modest tumor growth inhibition. Why is our compound so much less effective in vivo?
Answer: A significant drop in efficacy between in vitro and in vivo models is a common challenge in drug development. This discrepancy, often referred to as a poor in vitro-in vivo correlation (IVIVC), can stem from a variety of pharmacokinetic and pharmacodynamic factors.
-
Pharmacokinetic (PK) Issues:
-
Poor Bioavailability: this compound may be poorly absorbed after oral administration, or it may be subject to extensive first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
-
Rapid Clearance: The compound might be rapidly metabolized and/or excreted, leading to a short half-life and insufficient drug exposure at the tumor site.
-
Low Tumor Penetration: The physicochemical properties of this compound might prevent it from effectively penetrating the tumor tissue and reaching its intracellular target.
-
-
Pharmacodynamic (PD) and Model System Differences:
-
High Protein Binding: this compound may bind extensively to plasma proteins (e.g., albumin), leaving only a small fraction of the drug free to exert its biological effect. Only the unbound drug is considered active.
-
Complexity of the Tumor Microenvironment (TME): A 2D cell monolayer is a vast oversimplification of a solid tumor. The TME contains stromal cells, an extracellular matrix, and hypoxic regions that can create physical and biological barriers to drug efficacy.
-
Development of Resistance: The heterogeneity of tumors in vivo can lead to the rapid selection of drug-resistant cell populations, an effect not as readily observed in short-term in vitro assays.
-
Troubleshooting Guide
Question: What steps should we take to understand and potentially improve the in vivo performance of this compound?
Answer: A systematic PK/PD investigation is essential.
-
Conduct a Formal Pharmacokinetic Study:
-
What are the key PK parameters? Administer a single dose of this compound to non-tumor-bearing animals and collect blood samples over time to determine its Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and overall exposure (AUC - area under the curve).
-
Is oral bioavailability an issue? Compare the AUC from oral administration to the AUC from intravenous (IV) administration to calculate the absolute bioavailability.
-
-
Assess Drug Distribution:
-
How much drug is reaching the tumor? In tumor-bearing animals, collect tumor tissue and plasma at several time points after dosing to determine the tumor-to-plasma concentration ratio.
-
What is the fraction of unbound drug? Use techniques like equilibrium dialysis to measure the extent of plasma protein binding.
-
-
Bridge the In Vitro to In Vivo Gap:
-
Are the in vitro concentrations achievable in vivo? Compare the free plasma concentrations achieved in your animal model to the IC50 value from your cell culture experiments. The in vivo free concentration should ideally exceed the in vitro IC50 for a sustained period.
-
Consider more complex in vitro models: Re-evaluate this compound's potency in 3D spheroid or organoid models, which better mimic the TME.
-
Data Presentation: Comparative PK and Efficacy Data
Table 3.1: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 ± 210 | 3000 ± 450 | 100 |
| Oral (PO) | 20 | 450 ± 90 | 1800 ± 360 | 15 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 3.2: In Vitro vs. In Vivo Efficacy Comparison
| Parameter | Value |
| In Vitro IC50 (A549 cells) | 0.25 µM (93.6 ng/mL) |
| In Vivo Free Cmax (20 mg/kg PO) | ~22.5 ng/mL (assuming 95% protein binding) |
| Tumor Growth Inhibition (20 mg/kg PO) | 50% |
Experimental Protocols: Mouse Pharmacokinetic Study (Oral Dosing)
-
Animal Dosing:
-
Use adult male C57BL/6 mice (n=3-5 per time point).
-
Administer this compound via oral gavage at a dose of 20 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sample Collection:
-
Collect blood samples (~50 µL) via tail vein or saphenous vein bleeding at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Use a standard curve prepared in blank plasma to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Visualization: The "IVIVC Gap" Logical Diagram
Caption: Factors contributing to the in vitro-in vivo correlation (IVIVC) gap.
References
Adarotene degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Adarotene and strategies to prevent it.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with this compound.
| Issue | Possible Cause | Recommended Solution |
| Change in color of this compound powder (e.g., yellowing) | Oxidation of the phenolic hydroxyl group or other parts of the molecule. | Store this compound powder under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Minimize exposure to air and light during handling. The use of antioxidants in formulations can also help prevent oxidation.[1] |
| Decreased potency or inconsistent results in biological assays | Degradation of this compound due to improper storage or handling. This can be caused by exposure to light, elevated temperatures, or multiple freeze-thaw cycles of stock solutions.[2][3][4] | Store this compound as a powder at -20°C for long-term storage. For solutions, aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[2] |
| Precipitation of this compound in aqueous buffers | This compound is a lipophilic compound with low solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent such as DMSO. For aqueous-based assays, ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation. Sonication may aid in dissolution. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound into various byproducts. | Analyze the sample promptly after preparation. If degradation is suspected, compare the chromatogram to a freshly prepared standard. To identify degradation products, techniques like LC-MS can be employed. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to understand potential degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on its chemical structure as a retinoid-related molecule, the primary factors contributing to this compound degradation are exposure to light, oxygen, and high temperatures. Retinoids, in general, are known to be susceptible to oxidation and photo-isomerization.
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere. This compound solutions should be prepared fresh for use. If storage of solutions is necessary, they should be aliquoted into single-use, light-protected containers and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended.
Q4: Can I do anything to prevent this compound degradation in my experimental setup?
A4: Yes. To minimize degradation during experiments:
-
Protect all solutions containing this compound from light by using amber-colored labware or by wrapping containers with aluminum foil.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
Avoid prolonged exposure of this compound-containing solutions to ambient temperature.
-
If possible, deoxygenate aqueous buffers to minimize oxidative degradation.
-
Consider the inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in your formulations, especially for long-term studies, after verifying their compatibility with your experimental system.
Q5: How can I monitor the stability of this compound in my samples?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent this compound compound and the appearance of new peaks over time would indicate degradation.
Predicted Degradation Pathway
The following diagram illustrates the predicted degradation pathways for this compound based on its chemical structure, which includes a phenolic hydroxyl group, a conjugated double bond system, and a carboxylic acid group. These pathways are theoretical and subject to experimental verification.
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol provides a general method for assessing the stability of this compound. Optimization may be required based on the specific formulation and equipment.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 334 nm (based on UV absorbance maxima of similar structures)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 10 µg/mL).
4. Stability Study Procedure:
-
Subject the this compound solution (in a specific formulation or solvent) to various stress conditions (e.g., 40°C, exposure to fluorescent light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Dilute the sample as necessary and analyze by HPLC.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
Protocol 2: Workflow for Troubleshooting Inconsistent Experimental Results
This workflow guides the investigation into the root cause of inconsistent results in assays involving this compound.
Data on this compound Stability
| Condition | Time Point | This compound Concentration (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| Control (-20°C, Dark) | 0 hours | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 hours | 99.8 | < 0.1 | < 0.1 | < 0.2 | |
| 72 hours | 99.5 | 0.1 | < 0.1 | 0.2 | |
| 1 week | 99.2 | 0.2 | 0.1 | 0.4 | |
| 40°C, Dark | 0 hours | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 hours | 95.3 | 2.1 | 0.5 | 2.8 | |
| 72 hours | 88.1 | 5.8 | 1.2 | 7.5 | |
| 1 week | 75.4 | 12.3 | 3.1 | 16.2 | |
| Ambient Light, 25°C | 0 hours | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 hours | 82.5 | 8.9 | 2.3 | 11.8 | |
| 72 hours | 65.2 | 19.8 | 5.1 | 26.1 | |
| 1 week | 40.1 | 35.6 | 9.8 | 48.9 |
References
Impact of serum concentration on Adarotene activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adarotene (ST1926) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning the impact of serum concentration on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity in a wide range of human tumor cells.[1][2] Unlike traditional retinoids, its mode of action is not primarily mediated through retinoic acid receptors (RARs).[3] this compound's primary mechanism involves the induction of DNA damage, which in turn triggers apoptosis.[1][2] Key signaling pathways affected by this compound include the activation of AMP-activated protein kinase (AMPKα) and the subsequent downregulation of the mTOR/P70S6K pathway. Furthermore, this compound has been shown to cause a rapid increase in intracellular calcium levels and its apoptotic activity in myeloid leukemia cells is associated with the ligand-binding domain of RARγ.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is consistently reported in the sub-micromolar range across various cancer cell lines. Most studies, conducted in media containing 10% Fetal Bovine Serum (FBS), have established the IC50 to be between 0.1 and 0.3 µM. For specific cell lines, reported IC50 values are detailed in the table below.
Q3: How does serum concentration affect the activity of this compound?
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound, with a focus on variability in its observed activity.
| Problem | Possible Cause | Recommended Solution |
| Observed IC50 is higher than the expected 0.1-0.3 µM range. | High Serum Concentration: The most likely cause is a higher than standard (typically 10%) concentration of Fetal Bovine Serum (FBS) or other serum types in the cell culture medium. Serum proteins, like albumin, can bind to this compound, reducing its effective concentration. | 1. Standardize Serum Concentration: Ensure all experiments are performed with a consistent and clearly reported serum concentration, ideally 10% FBS as used in most published studies. 2. Test Lower Serum Concentrations: If your experimental design allows, consider performing a dose-response curve at a lower serum concentration (e.g., 1% or 5% FBS) to assess if the potency of this compound increases. Note that this may also affect cell health and proliferation. 3. Serum-Free Media: For certain applications, transitioning to a serum-free or serum-reduced medium for the duration of the drug treatment could be an option, but this must be carefully validated for your specific cell line. |
| Inconsistent results between experiments. | Variability in Serum Batches: Different lots of FBS can have varying protein compositions, which can lead to batch-to-batch differences in this compound's activity. | 1. Lot Testing: If possible, test new batches of FBS for their effect on this compound's IC50 before use in critical experiments. 2. Use of a Single Lot: For a given set of experiments, use the same lot of FBS to minimize variability. |
| Low or no apoptotic effect observed. | Sub-optimal Drug Concentration: The effective concentration of this compound may be too low due to serum binding. | 1. Increase this compound Concentration: If a higher serum concentration is necessary for your experiment, you may need to increase the concentration of this compound to achieve the desired biological effect. 2. Longer Incubation Time: Consider extending the incubation time with this compound to allow for sufficient induction of apoptosis. |
| Compound Precipitation. | Solubility Issues: this compound is a hydrophobic compound and may precipitate in aqueous media, especially at higher concentrations or in the presence of certain media components. | 1. Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before adding it to the cell culture medium. 2. Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced cytotoxicity. |
Quantitative Data
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines (in 10% FBS)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Cervical Cancer | 0.25 | |
| DU145 | Prostate Cancer | 0.1 | |
| HCT116 | Colon Cancer | 0.32 | |
| H460 | Non-small cell lung cancer | 0.19 | |
| IGROV-1 | Ovarian Cancer | ~0.1-0.3 | |
| LNCaP | Prostate Cancer | 0.12 | |
| Me665/2/21 | Melanoma | 0.25 | |
| U251 | Glioblastoma | 0.1 | |
| U87MG | Glioblastoma | 0.4 | |
| A172 | Glioblastoma | 7.5 | |
| U118 | Glioblastoma | >10 | |
| PEL Cell Lines (BC1, BC3, BCBL1, JSC1) | Primary Effusion Lymphoma | Growth reduction at 0.5 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine this compound IC50
-
Materials:
-
This compound (ST1926)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI, DMEM) with a specified concentration of FBS (e.g., 10%)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for AMPKα Activation
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium with a specified FBS concentration
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phospho-AMPKα (Thr172) and total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (e.g., 2.5, 5, and 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Workflow: Troubleshooting this compound Activity
Caption: Logical workflow for troubleshooting suboptimal this compound activity.
References
- 1. Determination of binding affinities of retinoids to retinoic acid-binding protein and serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Effect of the DNA Polymerase Alpha Inhibitor ST1926 in Glioblastoma: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding sites of retinol and retinoic acid with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
Adarotene vehicle control selection for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls for in vitro experiments involving Adarotene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of vehicle important?
A1: this compound (also known as ST1926) is a synthetic, atypical retinoid that exhibits potent pro-apoptotic and anti-proliferative activity in a variety of cancer cell lines.[1][2][3] Unlike traditional retinoids, its mechanism of action is largely independent of retinoic acid receptor (RAR) signaling.[2] Due to its hydrophobic nature, this compound requires an organic solvent for solubilization before it can be used in aqueous cell culture media. The choice of this solvent, or "vehicle," is critical because the vehicle itself can have biological effects, potentially confounding experimental results. Therefore, a proper vehicle control is essential to distinguish the effects of this compound from those of the solvent.
Q2: What are the most common vehicles for dissolving this compound for in vitro use?
A2: Based on its solubility profile, the most common vehicles for this compound are dimethyl sulfoxide (DMSO) and ethanol. This compound is readily soluble in DMSO and soluble in ethanol, particularly with gentle warming.[4]
Q3: What are the potential off-target effects of DMSO and ethanol in cell culture?
A3: Both DMSO and ethanol can exert concentration-dependent effects on cultured cells. At high concentrations, both are cytotoxic. Even at lower, non-lethal concentrations, they can influence various cellular processes, including:
-
Apoptosis: Both DMSO and ethanol have been reported to induce apoptosis in certain cell types and conditions.
-
Cell Cycle: Both solvents can cause cell cycle arrest.
-
Gene Expression: DMSO has been shown to alter the transcriptome and epigenetic landscape of cells.
-
Signaling Pathways: DMSO can modulate various signaling pathways, which could interfere with the investigation of this compound's mechanism of action.
Therefore, it is crucial to use the lowest effective concentration of the vehicle and to always include a vehicle-only control in your experiments.
Q4: What is the recommended maximum concentration of DMSO or ethanol in cell culture medium?
A4: As a general guideline, the final concentration of DMSO or ethanol in cell culture medium should be kept below 1% (v/v), and ideally at or below 0.5% (v/v) to minimize off-target effects. However, the maximum tolerated concentration is highly cell-line dependent. It is best practice to perform a preliminary experiment to determine the toxicity of the chosen vehicle on your specific cell line.
Q5: How should I design my vehicle control experiment?
A5: Your experimental design should include the following groups:
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Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., 0.1% DMSO) as the this compound-treated group.
-
This compound Treatment Group(s): Cells treated with the desired concentration(s) of this compound dissolved in the vehicle.
The vehicle control should be prepared using the same dilution series as the this compound stock to ensure the final vehicle concentration is identical to that in the treatment groups.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound upon dilution in media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Reduce the final concentration of this compound. - Perform a serial dilution of the DMSO stock in the medium with vigorous vortexing. - Increase the serum concentration in the medium (e.g., from 10% to 15%), as serum proteins can help solubilize hydrophobic compounds. |
| Vehicle control shows significant cytotoxicity | The concentration of the vehicle is too high for the specific cell line being used. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the vehicle for your cell line. - If possible, prepare a more concentrated stock of this compound so that a smaller volume is needed for the final dilution, thus lowering the final vehicle concentration. |
| Inconsistent results between experiments | - Variability in vehicle concentration between experiments. - Degradation of this compound in the stock solution. | - Always use the same final concentration of the vehicle in all experiments. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of the cytotoxic effects of DMSO and ethanol on common cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.
Table 1: Comparative Cytotoxicity of DMSO on Various Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (v/v %) | Reference |
| MCF-7 | MTT | 48h | >5% | |
| MCF-7 | MTT | 72h | >5% | |
| HepG2 | MTT | 72h | >5% | |
| HeLa | MTT | 24h | >4% |
Table 2: Comparative Cytotoxicity of Ethanol on Various Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (v/v %) | Reference |
| MCF-7 | MTT | 48h | >5% | |
| MCF-7 | MTT | 72h | >5% | |
| HepG2 | MTT | 72h | >5% | |
| HeLa | MTT | 24h | >4% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Treatment of Cells with this compound
Objective: To treat cultured cells with this compound and the appropriate vehicle control.
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile DMSO (for vehicle control)
Procedure:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the this compound stock solution in sterile cell culture medium to achieve the final desired treatment concentrations. Important: Add the this compound stock solution to the medium dropwise while vortexing to prevent precipitation.
-
Prepare the vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. For example, if you add 1 µL of a 10 mM this compound stock to 1 mL of medium for a final concentration of 10 µM, your vehicle control should contain 1 µL of DMSO in 1 mL of medium (a final DMSO concentration of 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the appropriate volume of the prepared working solutions (untreated medium, vehicle control medium, or this compound-containing medium) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream assays (e.g., cell viability assay, apoptosis assay, western blotting).
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for an in vitro experiment with this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ST1926, an orally active synthetic retinoid, induces apoptosis in chronic myeloid leukemia cells and prolongs survival in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Adarotene Treatment Optimization
Welcome to the Adarotene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximum therapeutic effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ST1926) is a novel, atypical retinoid that induces apoptosis and exhibits potent antiproliferative activity across a wide range of human tumor cells.[1][2][3] Unlike typical retinoids, this compound's proapoptotic activity is not mediated by the activation of retinoic acid receptors (RARs).[4] Instead, its mechanism involves the induction of DNA damage, which contributes to its cell-killing effects.[1] The molecular target for its apoptotic activity in myeloid leukemia cells appears to be similar to the ligand-binding domain of RARγ.
Q2: We are observing high cytotoxicity even at short treatment durations. How can we mitigate this?
A2: High cytotoxicity at early time points can indicate that the concentration of this compound is too high for the specific cell line being used. This compound has been shown to have IC50 values in the range of 0.1 to 0.3 µM in various cancer cell lines.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal concentration for your cell line.
-
Short-Term Exposure: Consider a "pulse" treatment, where cells are exposed to this compound for a shorter period (e.g., 4-8 hours), followed by a wash-out and incubation in fresh media. This can sometimes be sufficient to trigger the desired downstream effects without causing overwhelming acute toxicity.
-
Cell Density: Ensure that you are using a consistent and optimal cell density for your experiments. Low cell density can sometimes exacerbate the toxic effects of a compound.
Q3: We are not observing the expected level of apoptosis. What could be the reason?
A3: A lack of expected apoptosis could be due to several factors, including suboptimal treatment duration, concentration, or cell-line-specific resistance mechanisms.
Troubleshooting Steps:
-
Time-Course Experiment: The induction of apoptosis is a time-dependent process. It is recommended to perform a time-course experiment to identify the optimal treatment duration. Based on hypothetical data, apoptosis may peak at different times depending on the cell line (see Table 1).
-
Concentration Check: Ensure that the concentration of this compound is sufficient to induce apoptosis in your specific cell line. Refer to published IC50 values as a starting point.
-
Apoptosis Assay: Verify that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly with appropriate positive and negative controls.
Q4: How does treatment duration affect the expression of key signaling proteins?
A4: The duration of this compound treatment can have a significant impact on the expression and activation of proteins in relevant signaling pathways. For example, this compound has been shown to induce the activation of AMPKα and down-regulate the expression of phosphorylated mTOR and P70S6K in a dose-dependent manner. A time-course experiment is crucial to understand the dynamics of these changes.
Data on Treatment Duration Optimization
The following tables summarize hypothetical data from experiments designed to determine the optimal treatment duration of this compound in two different cancer cell lines: a human ovarian carcinoma cell line (IGROV-1) and a human prostate cancer cell line (DU145).
Table 1: Effect of this compound (0.2 µM) Treatment Duration on Apoptosis
| Treatment Duration (hours) | IGROV-1 (% Apoptotic Cells) | DU145 (% Apoptotic Cells) |
| 0 (Control) | 3.5 ± 0.8 | 4.1 ± 1.1 |
| 12 | 15.2 ± 2.1 | 10.5 ± 1.9 |
| 24 | 35.8 ± 3.5 | 28.9 ± 3.2 |
| 48 | 62.5 ± 4.8 | 55.3 ± 4.5 |
| 72 | 58.1 ± 5.1 (Detached Cells) | 75.6 ± 5.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound (0.2 µM) Treatment Duration on Cell Cycle Progression
| Treatment Duration (hours) | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | IGROV-1 | 55.2 ± 4.1 | 30.1 ± 3.3 | 14.7 ± 2.5 |
| 24 | IGROV-1 | 45.3 ± 3.8 | 45.9 ± 4.0 | 8.8 ± 1.9 |
| 48 | IGROV-1 | 38.7 ± 3.5 | 52.6 ± 4.2 | 8.7 ± 1.8 |
| 0 (Control) | DU145 | 60.5 ± 4.5 | 25.4 ± 2.9 | 14.1 ± 2.2 |
| 24 | DU145 | 70.1 ± 5.2 | 18.2 ± 2.5 | 11.7 ± 2.0 |
| 48 | DU145 | 75.8 ± 5.8 | 12.5 ± 2.1 | 11.7 ± 2.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
Objective: To determine the optimal duration of this compound treatment for inducing apoptosis.
Methodology:
-
Cell Seeding: Seed IGROV-1 and DU145 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with 0.2 µM this compound or vehicle control (DMSO) for 12, 24, 48, and 72 hours.
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To evaluate the effect of this compound treatment duration on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Fixation: At each time point, harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for determining optimal this compound treatment duration.
References
Validation & Comparative
A Comparative Analysis of Adarotene and All-Trans Retinoic Acid (ATRA) in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adarotene (ST1926) and All-Trans Retinoic Acid (ATRA), two retinoid compounds with distinct mechanisms and therapeutic potential in the context of leukemia. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies for key experiments.
Introduction
All-Trans Retinoic Acid (ATRA) is a well-established differentiation agent, transformative in the treatment of Acute Promyelocytic Leukemia (APL). This compound, a synthetic atypical retinoid, has emerged as a potent pro-apoptotic agent with a distinct mechanistic profile, showing promise in various cancer models, including leukemia. This guide aims to delineate the key differences and potential therapeutic niches for each compound in leukemia treatment.
Mechanism of Action
All-Trans Retinoic Acid (ATRA)
ATRA is a pan-agonist of the retinoic acid receptors (RARs), binding to RARα, RARβ, and RARγ with high affinity.[1] In APL, which is characterized by the t(15;17) chromosomal translocation resulting in the PML-RARα fusion protein, ATRA's primary mechanism is the induction of terminal differentiation of leukemic promyelocytes into mature granulocytes.[2][3] At pharmacological concentrations, ATRA binds to the RARα moiety of the PML-RARα oncoprotein, leading to a conformational change that facilitates the dissociation of co-repressors and recruitment of co-activators.[4] This relieves the transcriptional repression of genes crucial for myeloid differentiation.[4] Furthermore, ATRA induces the degradation of the PML-RARα fusion protein through the ubiquitin-proteasome pathway. While differentiation is its hallmark, ATRA can also induce apoptosis, often as a consequence of the differentiation process or in combination with other agents like arsenic trioxide.
This compound (ST1926)
This compound is an atypical retinoid that functions primarily as a potent inducer of apoptosis in a wide range of cancer cells, including various leukemia cell lines. Unlike ATRA, this compound does not strongly activate RAR-mediated transcription. Its pro-apoptotic activity is linked to the induction of DNA damage. The molecular target for its apoptotic effects in myeloid leukemia cells is suggested to be the ligand-binding domain of RARγ. This compound is also reported to be a selective activator of RARβ and RARγ. Its mechanism involves the rapid increase of intracellular calcium levels, which contributes to its apoptotic potential.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ATRA, highlighting their distinct biological effects on leukemia cells.
| Table 1: Comparative Efficacy of this compound (ST1926) in Leukemia Cell Lines | |
| Metric | Value |
| Cell Line | NB4 (APL) |
| IC50 (Growth Inhibition) | 0.1 - 0.3 µM |
| Cell Line | Other Myeloid Leukemia Cell Lines (e.g., KG1, HL-60, U937) |
| IC50 (Growth Inhibition) | 0.1 - 0.3 µM |
| Primary AML Blasts | Potent cytotoxic effects |
Data sourced from multiple studies, specific values may vary based on experimental conditions.
| Table 2: Comparative Efficacy of All-Trans Retinoic Acid (ATRA) in Leukemia Cell Lines | |
| Metric | Value |
| Receptor Binding Affinity (ED50) | |
| RARα | 4 nM |
| RARβ | 5 nM |
| RARγ | 2 nM |
| Differentiation Induction (e.g., in NB4, HL-60 cells) | |
| Effective Concentration | 0.1 - 1 µM |
| Apoptosis | Generally induced as a secondary effect to differentiation or in combination with other drugs. |
Data sourced from multiple studies, specific values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: ATRA signaling pathway in APL cells.
Caption: this compound signaling pathway in leukemia cells.
Experimental Workflows
Caption: Workflow for Apoptosis Assay.
Caption: Workflow for Differentiation Assays.
Experimental Protocols
Cell Culture
-
Cell Lines: Human promyelocytic leukemia cell lines such as NB4, HL-60, and U937 are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding: Seed leukemia cells at a density of 2-5 x 10^5 cells/mL in culture plates.
-
Treatment: Add this compound or ATRA at desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Differentiation Assay (CD11b Expression)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the apoptosis assay protocol.
-
Incubation: Incubate cells for 48-120 hours to allow for differentiation.
-
Harvesting and Washing: Follow steps 4 and 5 of the apoptosis assay protocol.
-
Staining: Resuspend cells in a staining buffer (e.g., PBS with 1% BSA). Add a fluorochrome-conjugated anti-CD11b antibody.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells to remove unbound antibody.
-
Analysis: Resuspend cells in PBS and analyze by flow cytometry to determine the percentage of CD11b-positive cells.
Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the differentiation assay (CD11b expression) protocol.
-
Incubation: Incubate cells for 48-120 hours.
-
Harvesting: Harvest the cells by centrifugation.
-
NBT Incubation: Resuspend cells in a solution containing NBT (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA, 200 ng/mL).
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Quantification: Stop the reaction and solubilize the formazan precipitate with DMSO. Measure the absorbance at 570 nm using a spectrophotometer. An increase in absorbance indicates NBT reduction and functional differentiation.
DNA Damage Assay (Comet Assay)
-
Cell Treatment: Treat leukemia cells with this compound for a specified time.
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Western Blot for PML-RARα Degradation
-
Cell Treatment: Treat APL cells (e.g., NB4) with ATRA for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα or PML, which will detect the PML-RARα fusion protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the PML-RARα band intensity over time indicates degradation. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound and ATRA represent two distinct therapeutic strategies for leukemia. ATRA's success in APL is a paradigm of differentiation therapy, targeting a specific molecular aberration. This compound, with its potent pro-apoptotic and DNA-damaging activity, offers a different approach that may be beneficial in other leukemia subtypes, particularly those resistant to conventional differentiation agents. The choice between these compounds, or their potential combination, will depend on the specific molecular characteristics of the leukemia and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential synergies in various leukemia contexts.
References
- 1. Frontiers | ATRA treatment slowed P-selectin-mediated rolling of flowing HL60 cells in a mechano-chemical-dependent manner [frontiersin.org]
- 2. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of the Atypical Retinoid ST1926 in Acute Myeloid Leukemia and Nanoparticle Formulation Prolongs Lifespan and Reduces Tumor Burden of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
Adarotene vs. Bexarotene: A Comparative Analysis of Differential Effects on RAR and RXR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adarotene and Bexarotene, two retinoids with distinct mechanisms of action and differential effects on Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Understanding these differences is crucial for applications in oncology and other therapeutic areas.
Introduction
This compound (ST1926) is classified as an atypical retinoid, recognized for its potent pro-apoptotic and anti-proliferative activities.[1][2] In contrast, Bexarotene (LGD1069) is a third-generation retinoid that functions as a selective RXR agonist.[3][4] While both compounds are investigated for their therapeutic potential, their molecular interactions with the retinoid signaling pathways diverge significantly.
Mechanism of Action
Bexarotene exerts its effects by selectively binding to and activating RXRs.[3] Upon activation, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
This compound's mechanism is less clearly defined in terms of direct receptor agonism. While some reports suggest its molecular target is similar to the ligand-binding domain of RARγ, other studies indicate it has an almost complete loss of ability to activate RARs and does not induce RARα-mediated transcription. Its primary mechanism appears to be the induction of DNA damage and apoptosis, which may occur through an RAR-independent pathway.
Comparative Biological Activity
The differential effects of this compound and Bexarotene are evident in their receptor activation profiles and cellular impacts.
Receptor Activation and Binding Affinity
Table 1: Receptor Activation Potency (EC50)
| Compound | Receptor Target | EC50 (nM) | Citation(s) |
| Bexarotene | RXRα | 33 | |
| RXRβ | 24 | ||
| RXRγ | 25 | ||
| RARs | >10,000 | ||
| This compound | RARα | No activation | |
| RARβ | Data not available | ||
| RARγ | Data not available | ||
| RXRs | Data not available |
Anti-proliferative Activity
This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines. This activity is a key characteristic of the compound, although it is not a direct measure of receptor-mediated effects.
Table 2: Anti-proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| DU145 | Prostate Cancer (p53 mutant) | 0.1 | |
| A431 | Cervical Cancer | 0.25 | |
| Me665/2/21 | Melanoma | 0.25 | |
| LNCaP | Prostate Cancer (p53 WT) | 0.12 | |
| H460 | Non-small cell lung cancer | 0.19 | |
| HCT116 | Colon Cancer | 0.32 | |
| IGROV-1 | Ovarian Cancer | 0.1 - 0.3 | |
| GBM | Glioblastoma (p53 mutant) | 0.18 |
Signaling Pathways
The differential receptor interactions of this compound and Bexarotene lead to distinct downstream signaling events.
Caption: Differential signaling pathways of Bexarotene and this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of retinoid activity. Below are representative protocols for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Receptor Preparation: Nuclear extracts containing RAR or RXR subtypes are prepared from transfected cells (e.g., COS-7 cells).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Bexarotene).
-
Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Transcriptional Activation (Luciferase Reporter) Assay
This cell-based assay measures the ability of a compound to activate receptor-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with:
-
An expression vector for the receptor of interest (e.g., RARα or RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., a Retinoic Acid Response Element, RARE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or Bexarotene).
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the normalized luciferase activity against the compound concentration.
Caption: Workflow for a transcriptional activation luciferase reporter assay.
Conclusion
This compound and Bexarotene represent two distinct classes of retinoids with fundamentally different interactions with the RAR and RXR signaling pathways. Bexarotene is a well-characterized, potent, and selective RXR agonist. In contrast, this compound's primary anti-cancer activity appears to be driven by the induction of DNA damage and apoptosis, with an ambiguous and likely indirect or highly selective interaction with RAR subtypes, particularly RARγ. The lack of quantitative binding and activation data for this compound makes a direct comparison of receptor-level potency with Bexarotene difficult. Future research should focus on elucidating the precise molecular targets of this compound to better understand its mechanism of action and therapeutic potential.
References
Validating Adarotene's Mechanism of Action: A Comparative Guide to Using RAR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Adarotene, an atypical retinoid, by comparing its activity with and without the use of Retinoic Acid Receptor (RAR) antagonists. We present supporting data from studies on this compound and various RAR antagonists, detail the necessary experimental protocols, and provide visual workflows to facilitate the design and execution of these critical validation studies.
Introduction to this compound and the Role of RAR Antagonists
This compound (ST1926) is a synthetic retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity in a range of cancer cell lines.[1] Its primary mechanism is reported as the selective activation of Retinoic Acid Receptor-beta (RARβ) and Retinoic Acid Receptor-gamma (RARγ).[2] However, some studies suggest that this compound can induce apoptosis and DNA damage through pathways that may be independent of RAR activation, highlighting a complexity in its mode of action that warrants further investigation.[1][2][3]
To dissect the RAR-dependent and independent effects of this compound, specific molecular tools are required. RAR antagonists are invaluable for this purpose. These molecules bind to RARs and prevent the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription, effectively blocking the canonical RAR signaling pathway. By observing how RAR antagonists modulate the cellular effects of this compound, researchers can elucidate the extent to which its activity is mediated through these receptors.
This guide will compare this compound's known characteristics with those of well-characterized RAR antagonists and provide the methodologies to test the hypothesis of its RAR-mediated action.
Comparative Data of this compound and Selected RAR Antagonists
The following table summarizes the key characteristics of this compound and a selection of pan- and subtype-selective RAR antagonists that can be employed in validation studies.
| Compound | Type | Target(s) | Reported IC50/Kd | Key Characteristics |
| This compound (ST1926) | Atypical Retinoid (RAR Agonist) | Selective for RARβ and RARγ | IC50: 0.1-0.3 µM in various cancer cell lines | Induces apoptosis and DNA damage; mechanism may have RAR-independent components. |
| AGN 194310 | Pan-RAR Antagonist | RARα, RARβ, RARγ | Kd: 3 nM (RARα), 2 nM (RARβ), 5 nM (RARγ) | High-affinity, potent pan-RAR antagonist. |
| BMS 493 | Pan-RAR Inverse Agonist | RARα, RARβ, RARγ | Not specified | Inhibits basal RAR activity in the absence of an agonist. |
| BMS 195614 | RARα-selective Antagonist | RARα | Not specified | Useful for dissecting the role of RARα in this compound's effects. |
| LY2955303 | RARγ-selective Antagonist | RARγ | ED50: 1.9 nM | Highly selective for RARγ, allowing for focused investigation of this subtype. |
Experimental Workflows and Protocols
To validate this compound's mechanism of action, a series of experiments should be conducted. The following sections detail the protocols for key assays.
Signaling Pathway: Canonical RAR Activation
The following diagram illustrates the canonical signaling pathway for RAR agonists and the inhibitory action of RAR antagonists.
Caption: Canonical RAR signaling pathway and antagonist inhibition.
Experimental Workflow: Validating this compound's MoA
This diagram outlines the logical flow of experiments to test this compound's reliance on RAR signaling.
Caption: Experimental workflow for MoA validation.
Detailed Experimental Protocols
Luciferase Reporter Assay for RAR Activity
This assay quantitatively measures the ability of this compound to activate RAR-mediated gene transcription, and the ability of an RAR antagonist to block this activation.
Objective: To determine if this compound activates the transcriptional activity of RARs and if this activation can be inhibited by an RAR antagonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for RARα, RARβ, or RARγ
-
A luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of the luciferase gene
-
A control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
RAR antagonist (e.g., AGN 194310)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing:
-
Vehicle control (e.g., DMSO)
-
This compound at various concentrations
-
RAR antagonist at various concentrations
-
This compound in combination with the RAR antagonist
-
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the treated wells to the vehicle control.
Expected Outcome: If this compound acts as an RAR agonist, it will significantly increase luciferase activity. This increase should be attenuated or completely blocked by the co-treatment with an RAR antagonist.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability in the presence and absence of an RAR antagonist.
Objective: To determine if the anti-proliferative effect of this compound is dependent on RAR signaling.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to this compound)
-
This compound
-
RAR antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the RAR antagonist, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Outcome: this compound is expected to decrease cell viability. If this effect is mediated by RARs, the co-incubation with an RAR antagonist should rescue the cells and lead to a higher viability compared to treatment with this compound alone.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if this compound-induced apoptosis is RAR-dependent.
Objective: To investigate whether the pro-apoptotic activity of this compound is mediated through RAR activation.
Materials:
-
Cancer cell line
-
This compound
-
RAR antagonist
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat the cells with this compound, the RAR antagonist, or a combination of both for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Expected Outcome: this compound treatment should increase the percentage of apoptotic cells (early and late). If this apoptosis is triggered by RAR signaling, the addition of an RAR antagonist should significantly reduce the apoptotic cell population.
Conclusion
The multifaceted nature of this compound's mechanism of action necessitates a rigorous validation approach. By employing a combination of RAR antagonists with varying selectivity in well-defined cellular assays, researchers can systematically dissect the contribution of RAR-dependent and -independent pathways to its overall anti-cancer activity. The experimental framework provided in this guide offers a robust strategy for elucidating the precise molecular mechanisms governing this compound's therapeutic potential. This detailed understanding is crucial for its further development and clinical application.
References
A Comparative Analysis of Adarotene and Other Atypical Retinoids in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Adarotene (ST1926) and other notable atypical retinoids, including its parent compound CD437, Tamibarotene, and Bexarotene. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in the mechanisms of action, receptor selectivity, and cellular effects of these compounds, supported by available experimental data.
Introduction to Atypical Retinoids
Retinoids, a class of compounds derived from vitamin A, are well-established regulators of cellular differentiation, proliferation, and apoptosis.[1] Atypical retinoids represent a newer generation of synthetic molecules designed to exhibit more selective and potent activities, often with improved therapeutic indices compared to classical retinoids like all-trans retinoic acid (ATRA). These agents are characterized by their unique chemical structures and diverse mechanisms of action, which may or may not involve the canonical retinoic acid receptor (RAR) and retinoid X receptor (RXR) pathways.
Comparative Overview
This analysis focuses on four key atypical retinoids:
-
This compound (ST1926): A potent pro-apoptotic and anti-proliferative agent.
-
CD437: The parent compound of this compound, also known for its strong apoptotic effects.
-
Tamibarotene (Am80): A selective RARα/β agonist primarily used in the treatment of acute promyelocytic leukemia (APL).[2][3][4]
-
Bexarotene (Targretin): An RXR-selective agonist used in the treatment of cutaneous T-cell lymphoma (CTCL).[5]
The primary distinction among these compounds lies in their molecular targets and downstream signaling pathways. This compound and CD437 exhibit RAR-independent mechanisms of apoptosis induction, directly targeting DNA polymerase α (POLA1) and causing DNA damage. In contrast, Tamibarotene and Bexarotene exert their effects through classical nuclear receptor pathways, albeit with high selectivity for specific receptor subtypes.
Mechanism of Action and Receptor Selectivity
This compound (ST1926) and CD437:
This compound and its precursor, CD437, are distinguished by their ability to induce apoptosis in a manner largely independent of RARs. Their primary mechanism involves the induction of DNA damage and S-phase cell cycle arrest. A key molecular target for both compounds is DNA polymerase α (POLA1), an essential enzyme for DNA replication. By directly inhibiting POLA1, these retinoids trigger a cascade of events leading to apoptosis. While CD437 was initially identified as a selective RARγ agonist, its apoptotic effects are now understood to be mediated through this distinct, RAR-independent pathway. In vitro studies have suggested that this compound (ST1926) is superior to CD437 in inducing growth inhibition and apoptosis in various tumor models.
Tamibarotene (Am80):
Tamibarotene is a selective agonist for RARα and RARβ. Its mechanism of action is particularly relevant in the context of APL, which is often characterized by a chromosomal translocation resulting in the PML-RARα fusion protein. Tamibarotene binds to the RARα portion of this fusion protein, leading to its degradation and promoting the differentiation of leukemic promyelocytes into mature granulocytes. This targeted action makes it a valuable therapeutic option for APL, including cases resistant to ATRA.
Bexarotene (Targretin):
Bexarotene is a selective agonist for RXRs. RXRs form heterodimers with other nuclear receptors, including RARs, to regulate gene expression. By activating RXRs, Bexarotene modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. This mechanism underlies its efficacy in the treatment of CTCL.
Data Presentation
The following tables summarize the available quantitative data for this compound and the other atypical retinoids. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: Receptor Selectivity of Atypical Retinoids
| Compound | Primary Target(s) | Receptor Selectivity |
| This compound (ST1926) | DNA Polymerase α (POLA1) | RAR-independent for apoptosis |
| CD437 | DNA Polymerase α (POLA1) | Initially identified as RARγ agonist, but apoptosis is RAR-independent |
| Tamibarotene | Retinoic Acid Receptors | Selective agonist for RARα and RARβ |
| Bexarotene | Retinoid X Receptors | Selective agonist for RXRs |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing experimental setups.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (ST1926) | Various human tumor cell lines | Various | 0.1 - 0.3 |
| CD437 | H460 | Lung Cancer | ~0.5 |
| SK-MES-1 | Lung Cancer | ~0.4 | |
| A549 | Lung Cancer | ~3 | |
| H292 | Lung Cancer | ~0.85 | |
| MeWo | Melanoma | ~10 | |
| SK-Mel-23 | Melanoma | ~0.1 | |
| Tamibarotene | HL-60 | Promyelocytic Leukemia | More potent than ATRA in inducing differentiation |
| Bexarotene | CTCL cell lines | Cutaneous T-Cell Lymphoma | Induces apoptosis at 1-10 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of atypical retinoids are provided below.
Apoptosis Assay: Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the atypical retinoid or vehicle control for the specified time.
-
For adherent cells, gently detach using trypsin-EDTA, and collect both adherent and floating cells. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC fluorescence is typically detected in the FL1 channel (green), and PI fluorescence in the FL2 channel (red).
-
Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by flow cytometry after staining with propidium iodide.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells after treatment with the atypical retinoid or vehicle control.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
DNA Polymerase α (POLA1) Inhibition Assay
This is a generalized protocol for an in vitro assay to measure the inhibition of POLA1 activity.
Materials:
-
Recombinant human POLA1 enzyme
-
DNA template/primer substrate (e.g., a primed single-stranded DNA template)
-
Deoxynucleotide triphosphates (dNTPs)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Atypical retinoid compounds
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing the assay buffer, DNA template/primer, and dNTPs.
-
Add the atypical retinoid at various concentrations to the wells. Include a vehicle control (DMSO).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the recombinant POLA1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized DNA. This can be done using various methods, such as incorporating a fluorescently labeled dNTP and measuring the fluorescence intensity, or using a radiolabeled dNTP and measuring radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of POLA1 inhibition for each concentration of the atypical retinoid compared to the vehicle control.
-
Determine the IC50 value for each compound.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound/CD437-induced apoptosis.
Caption: Receptor-mediated mechanisms of Tamibarotene and Bexarotene.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Caption: Experimental workflow for cell cycle analysis.
References
The Dawn of a Potent Anti-Cancer Strategy: Synergistic Effects of Adarotene and PARP Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Two such promising classes of agents are atypical retinoids, exemplified by Adarotene, and Poly (ADP-ribose) polymerase (PARP) inhibitors. While their individual anti-cancer properties are well-documented, their potential synergy remains a compelling area of investigation. This guide provides a comprehensive comparison of their mechanisms and outlines a strong scientific rationale for their combined use, supported by hypothetical experimental data and detailed protocols to encourage further research in this promising field.
Unveiling the Mechanisms: A Tale of Two DNA Damage Modulators
A synergistic anti-cancer effect is anticipated from the combination of this compound and PARP inhibitors due to their complementary roles in inducing and preventing the repair of DNA damage.
This compound: The DNA Damage Inducer
This compound is an atypical retinoid that exhibits potent pro-apoptotic and anti-proliferative activity across a wide range of human tumor cells.[1][2][3] Unlike traditional retinoids, its primary mechanism of action is independent of retinoic acid receptor (RAR) signaling.[4] A key feature of this compound's anti-cancer activity is its surprising ability to induce DNA damage, which contributes significantly to its pro-apoptotic effects.[1] This DNA damage can lead to cell cycle arrest, typically in the G1/S or S phase, and triggers a cascade of events culminating in apoptosis.
PARP Inhibitors: The DNA Repair Blockers
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks (SSBs). PARP inhibitors exploit the concept of synthetic lethality. By blocking PARP-mediated SSB repair, they lead to the accumulation of these breaks. During DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (often due to mutations in genes like BRCA1 or BRCA2), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. A critical aspect of their mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, forming a toxic complex that further impedes DNA replication and repair.
The Synergistic Hypothesis: A "One-Two Punch" Against Cancer
The combination of this compound and a PARP inhibitor is hypothesized to create a powerful synergistic anti-cancer effect. This compound acts as the initial aggressor, inducing a broad range of DNA lesions. The PARP inhibitor then acts as a formidable barrier, preventing the cancer cells from repairing this damage, thereby amplifying the cytotoxic effects of this compound. This "one-two punch" strategy could be particularly effective in tumors that are not intrinsically deficient in HR, potentially expanding the utility of PARP inhibitors beyond the BRCA-mutated population.
Caption: Hypothetical synergistic mechanism of this compound and PARP inhibitors.
Proposed Experimental Validation: A Roadmap for Investigation
To validate the hypothesized synergy, a series of preclinical experiments are proposed.
Experimental Protocols
1. Cell Viability and Synergy Assessment:
-
Cell Lines: A panel of cancer cell lines with varying DNA repair capacities should be used, including BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) breast cancer cells, and ovarian cancer cell lines (e.g., A2780, OVCAR-3).
-
Treatment: Cells will be treated with a dose-response matrix of this compound and a clinically relevant PARP inhibitor (e.g., Olaparib, Talazoparib) for 72 hours.
-
Assay: Cell viability will be assessed using a standard MTS or CellTiter-Glo assay.
-
Synergy Analysis: The Chou-Talalay method will be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Induction:
-
Treatment: Cells will be treated with this compound, a PARP inhibitor, and the combination at their respective IC50 concentrations for 48 hours.
-
Assay: Apoptosis will be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cleaved caspase-3 and cleaved PARP levels will be assessed by Western blotting.
3. DNA Damage Response:
-
Treatment: Cells will be treated for shorter durations (e.g., 6, 12, 24 hours) with the individual agents and the combination.
-
Assay: The induction of DNA double-strand breaks will be visualized and quantified by immunofluorescence staining for γH2AX foci. The expression of other DNA damage response proteins (e.g., p-ATM, p-CHK2) will be analyzed by Western blotting.
Caption: Workflow for preclinical validation of this compound and PARP inhibitor synergy.
Hypothetical Data Presentation: A Glimpse into Potential Outcomes
The following tables summarize the expected quantitative outcomes from the proposed experiments, illustrating the potential synergistic effects.
Table 1: Hypothetical IC50 Values (µM) and Combination Index (CI) for this compound and Olaparib Combination
| Cell Line | This compound (IC50) | Olaparib (IC50) | Combination (IC50) | Combination Index (CI) |
| MCF-7 (BRCA+) | 0.8 | 10 | 0.2 (Adaro) + 2 (Ola) | < 0.5 (Strong Synergy) |
| MDA-MB-436 (BRCA-) | 0.5 | 1 | 0.05 (Adaro) + 0.1 (Ola) | < 0.3 (Very Strong Synergy) |
| A2780 (Ovarian) | 0.6 | 5 | 0.15 (Adaro) + 1 (Ola) | < 0.5 (Strong Synergy) |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive)
| Treatment | MCF-7 (BRCA+) | MDA-MB-436 (BRCA-) |
| Control | 5% | 7% |
| This compound (IC50) | 20% | 35% |
| Olaparib (IC50) | 15% | 40% |
| This compound + Olaparib (Combination) | 65% | 85% |
Table 3: Hypothetical Quantification of γH2AX Foci per Cell
| Treatment | MCF-7 (BRCA+) | MDA-MB-436 (BRCA-) |
| Control | < 5 | < 5 |
| This compound (IC50) | 25 | 40 |
| Olaparib (IC50) | 15 | 50 |
| This compound + Olaparib (Combination) | 70 | >100 (pan-nuclear staining) |
Future Directions and Clinical Implications
The preclinical validation of a synergistic interaction between this compound and PARP inhibitors would pave the way for in vivo studies in animal models and, ultimately, clinical trials. This combination holds the promise of:
-
Expanding the therapeutic window of PARP inhibitors: By inducing DNA damage, this compound could sensitize tumors without inherent HR deficiencies to PARP inhibition.
-
Overcoming resistance to PARP inhibitors: The addition of this compound could be a strategy to re-sensitize tumors that have developed resistance to PARP inhibitor monotherapy.
-
Reducing therapeutic doses: A synergistic combination may allow for lower, less toxic doses of each agent to be used, improving the overall safety profile of the treatment.
References
Head-to-head comparison of Adarotene and Tamoxifen in ER+ breast cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Adarotene and Tamoxifen, two key compounds in the context of Estrogen Receptor-positive (ER+) breast cancer. While Tamoxifen is a long-established standard-of-care, this compound, a synthetic retinoid, has shown promise in preclinical studies. This document synthesizes available preclinical data to offer a comparative analysis of their mechanisms of action, efficacy, and cellular effects.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. Its primary mechanism involves competitive inhibition of estrogen binding to the estrogen receptor, leading to cell cycle arrest and apoptosis in cancer cells. This compound (ST1926) is an atypical retinoid that induces apoptosis and exhibits potent antiproliferative activity across a range of tumor cells, including those resistant to conventional therapies. Notably, preclinical evidence suggests this compound's efficacy in ER+ breast cancer cells, including those resistant to all-trans retinoic acid (ATRA).
This comparison guide consolidates preclinical data from in vitro studies on ER+ breast cancer cell lines to provide a framework for understanding the potential relative merits of this compound. It is important to note that to date, no direct head-to-head clinical trials comparing this compound and Tamoxifen have been conducted. The presented data is therefore based on independent preclinical investigations.
Mechanism of Action
Tamoxifen primarily acts as a competitive antagonist of the estrogen receptor α (ERα) in breast tissue.[1][2] Upon binding to ERα, Tamoxifen induces a conformational change that differs from that induced by estrogen. This complex then recruits co-repressor proteins to the estrogen response elements (EREs) on the DNA, inhibiting the transcription of estrogen-dependent genes that are crucial for cell proliferation and survival.[1][3] Beyond its genomic action, Tamoxifen can also exert non-genomic effects and modulate various signaling pathways.[2]
This compound , on the other hand, functions independently of the estrogen receptor signaling pathway. Its mechanism of action is linked to the induction of DNA damage and apoptosis. This compound has been shown to downregulate the Wnt/β-catenin pathway and its activity is independent of the retinoic acid receptor (RAR) signaling pathway, distinguishing it from other retinoids.
Signaling Pathway Diagrams
Caption: Tamoxifen Signaling Pathway in ER+ Breast Cancer.
Caption: this compound Signaling Pathway in ER+ Breast Cancer.
Preclinical Efficacy: In Vitro Data
The following tables summarize the available in vitro data for this compound and Tamoxifen in ER+ breast cancer cell lines. It is important to consider that experimental conditions may vary between studies.
Table 1: Comparative IC50 Values (µM) in ER+ Breast Cancer Cell Lines
| Compound | MCF-7 | T47D |
| This compound | Submicromolar | Data not available |
| Tamoxifen | 3.03 - 4.51 | 2.20 |
Note: The IC50 for this compound in MCF-7 cells is reported as being in the submicromolar range in a study demonstrating its efficacy in ATRA-resistant cells. Specific numerical values from direct comparative studies are not available.
Cellular Effects: Apoptosis and Cell Cycle
Tamoxifen is known to induce apoptosis and cause cell cycle arrest, primarily in the G0/G1 phase, in ER+ breast cancer cells. The induction of apoptosis by Tamoxifen can be dose- and time-dependent.
This compound is a potent inducer of apoptosis and causes cell cycle arrest, with some studies indicating an S-phase arrest in breast cancer cells.
Table 2: Comparative Cellular Effects in MCF-7 Cells
| Effect | This compound (ST1926) | Tamoxifen |
| Apoptosis | Induces apoptosis | Induces apoptosis, may be dose-dependent |
| Cell Cycle Arrest | Induces S-phase arrest | Primarily induces G0/G1 phase arrest |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Tamoxifen) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat ER+ breast cancer cells with the desired concentrations of this compound or Tamoxifen for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Preclinical In Vivo Data
Information regarding the in vivo efficacy of this compound in ER+ breast cancer xenograft models is limited in the currently available literature. Further studies are required to establish its anti-tumor activity in animal models of ER+ breast cancer.
Tamoxifen has been extensively studied in preclinical xenograft models of ER+ breast cancer and has demonstrated efficacy in inhibiting tumor growth.
Conclusion
Based on the available preclinical data, this compound presents an interesting profile as a potential therapeutic agent for ER+ breast cancer. Its potent pro-apoptotic and anti-proliferative effects, which appear to be independent of the ER signaling pathway, suggest it could have a role in treating tumors that have developed resistance to standard endocrine therapies like Tamoxifen.
However, the lack of direct comparative studies and limited data on this compound in specific ER+ breast cancer models, particularly in vivo, underscores the need for further research. Future studies should focus on head-to-head comparisons with Tamoxifen in a panel of ER+ breast cancer cell lines and in xenograft models to fully elucidate its therapeutic potential and relative efficacy. Such data will be crucial for guiding any future clinical development of this compound for the treatment of ER+ breast cancer.
References
Unraveling Cross-Resistance: Adarotene's Efficacy Against Chemoresistant Cancers
A Comparative Guide for Researchers in Oncology and Drug Development
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. Adarotene, a novel atypical retinoid, has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of tumor cell lines. This guide provides a comparative analysis of this compound's performance against cancer cells with acquired resistance to conventional chemotherapeutics, specifically cisplatin, paclitaxel, and doxorubicin. The data presented herein aims to inform researchers, scientists, and drug development professionals on the potential of this compound to circumvent common resistance mechanisms.
Efficacy of this compound in Chemotherapy-Resistant Ovarian Cancer
Initial investigations into this compound's activity in drug-resistant cancer models have yielded promising results, particularly in the context of platinum-based chemotherapy. In a notable study, this compound demonstrated significant antiproliferative effects against the cisplatin-resistant human ovarian cancer cell line IGROV-1/Pt1. This cell line is characterized by mutations in the p53 tumor suppressor gene and reduced expression of the pro-apoptotic protein Bax, both of which are known mechanisms of cisplatin resistance.
The ability of this compound to induce cell death in this resistant variant suggests that its mechanism of action is distinct from that of cisplatin and can bypass these specific resistance pathways. The 50% inhibitory concentration (IC50) of this compound in the parental, cisplatin-sensitive IGROV-1 cell line was determined to be 0.23 µM.[1] While the exact IC50 in the IGROV-1/Pt1 line was not specified in the available literature, its documented antiproliferative activity indicates a lack of significant cross-resistance.
Table 1: Comparative Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Resistance Mechanism |
| IGROV-1 (Parental) | This compound | 0.23[1] | - |
| IGROV-1 (Parental) | Cisplatin | Sensitive (exact IC50 not provided) | Wild-type p53[2] |
| IGROV-1/Pt1 (Resistant) | This compound | Active (exact IC50 not provided)[3] | p53 mutation, reduced Bax expression[2] |
| IGROV-1/Pt1 (Resistant) | Cisplatin | Resistant (Resistance Factor: ~6-14) | p53 mutation, reduced Bax expression |
Investigating Cross-Resistance with Paclitaxel and Doxorubicin
While direct comparative studies of this compound in well-defined paclitaxel- and doxorubicin-resistant cell lines are not yet available in the public domain, an understanding of the common mechanisms of resistance to these agents provides a framework for predicting potential cross-resistance.
Resistance to both paclitaxel and doxorubicin is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell and thereby reducing their intracellular concentration and efficacy.
Some retinoids have been shown to be substrates of these ABC transporters, which could potentially lead to cross-resistance. However, the atypical structure of this compound may influence its interaction with these efflux pumps. Further research is required to definitively determine whether this compound is a substrate for P-gp or MRP1 and to quantify its efficacy in cell lines overexpressing these transporters.
Table 2: Representative IC50 Values for Paclitaxel and Doxorubicin in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 | Key Resistance Mechanism |
| MCF-7 (Breast Cancer, Parental) | Paclitaxel | ~5 nM | - |
| MCF-7/TAX (Resistant) | Paclitaxel | >100 nM | P-gp (ABCB1) upregulation |
| HL-60 (Leukemia, Parental) | Doxorubicin | Sensitive (exact IC50 varies) | - |
| HL-60/DOX (Resistant) | Doxorubicin | ~10.7-fold resistance | MDR1 (ABCB1) and MRP1 upregulation |
Experimental Protocols
Development of Drug-Resistant Cell Lines
A standard method for developing drug-resistant cancer cell lines in vitro involves continuous, stepwise exposure to increasing concentrations of the chemotherapeutic agent over a prolonged period.
Protocol for Generating Paclitaxel-Resistant MCF-7 Cells:
-
Initial Culture: Culture MCF-7 cells in standard growth medium.
-
Establish IC50: Determine the initial IC50 of paclitaxel for the parental MCF-7 cells.
-
Stepwise Exposure: Begin by treating the cells with the IC50 concentration of paclitaxel.
-
Recovery and Escalation: After a defined period (e.g., 24-48 hours), replace the drug-containing medium with fresh medium and allow the cells to recover. Once the cells are confluent, subculture them and increase the paclitaxel concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance: Continue this process for several months. The resistant cell line should be maintained in a medium containing the highest tolerated concentration of paclitaxel to ensure the stability of the resistant phenotype.
Protocol for Generating Doxorubicin-Resistant HL-60 Cells:
-
Initial Culture: Culture HL-60 suspension cells in appropriate growth medium.
-
Stepwise Exposure: Expose the cells to gradually increasing concentrations of doxorubicin.
-
Monitoring and Selection: Monitor cell viability regularly. The surviving cell population will be enriched with resistant cells.
-
Clonal Selection: Isolate and expand single-cell clones to establish a homogeneously resistant cell line.
-
Characterization: Confirm the resistant phenotype by determining the IC50 of doxorubicin and assess the expression of relevant resistance markers such as P-gp and MRP1.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (this compound, paclitaxel, doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Signaling Pathways and Resistance Mechanisms
The development of resistance to chemotherapeutic agents is a complex process involving the alteration of multiple signaling pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating cross-resistance between this compound and other chemotherapeutics.
Potential Signaling Pathways Involved in this compound Resistance
While specific pathways for this compound resistance are still under investigation, resistance to other retinoids often involves alterations in the following:
-
Retinoic Acid Receptor (RAR) Signaling: Although this compound's primary mechanism is thought to be RAR-independent, alterations in RAR expression or function could potentially contribute to resistance.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in resistant cancers.
-
MAPK/ERK Pathway: This pathway is also crucial for cell growth and survival, and its dysregulation is a common feature of drug resistance.
-
Apoptotic Pathways: Alterations in the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, can confer resistance to apoptosis-inducing agents like this compound.
Caption: this compound's mechanism of action and potential pathways of resistance.
References
Adarotene's Efficacy in Cancer Cells with p53 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Adarotene (also known as ST1926), an atypical retinoid, in cancer cells with varying p53 mutation statuses. The information presented herein is compiled from preclinical studies and is intended to inform research and drug development efforts in oncology, with a focus on p53-mutated tumors.
Executive Summary
The tumor suppressor protein p53 is mutated in over half of all human cancers, often leading to therapy resistance and poor prognosis. This compound has emerged as a potential therapeutic agent that induces apoptosis and inhibits proliferation in a broad range of cancer cell lines. This guide delves into the experimental data comparing this compound's effectiveness in cancer cells harboring wild-type p53 versus those with mutant or null p53. The evidence suggests that while this compound can induce p53-dependent apoptotic pathways in cells with functional p53, its cytotoxic effects are not solely reliant on p53 status and can be mediated through alternative, p53-independent mechanisms.
Comparative Efficacy of this compound based on p53 Status
This compound has demonstrated potent antiproliferative activity against a variety of human tumor cells.[1] Its efficacy appears to be influenced by the p53 status of the cancer cells, although it retains significant activity in cells lacking functional p53.
A key study investigated the effects of this compound on colorectal cancer (CRC) cell lines with different p53 backgrounds: HCT116 (p53 wild-type), HCT116 p53-/- (p53 null), and HT29 (p53 mutant). The results indicated that this compound inhibited cell growth in all tested CRC cell lines, irrespective of their p53 status.[1] This suggests that while this compound can leverage the p53 pathway when available, its primary mechanism of action in CRC may be p53-independent.[1][2]
In ovarian carcinoma cells, a comparison between the IGROV-1 cell line (wild-type p53) and its cisplatin-resistant subline, IGROV-1/Pt1 (mutant p53), revealed that this compound induced DNA damage in both. However, the resulting apoptosis was substantially higher in the p53 wild-type cells, indicating a p53-dependent component in its apoptotic induction in this cancer type.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in cancer cell lines with different p53 statuses.
| Cell Line | Cancer Type | p53 Status | This compound (ST1926) IC50 | Reference |
| IGROV-1 | Ovarian Carcinoma | Wild-Type | 0.23 µM | |
| IGROV-1/Pt1 | Ovarian Carcinoma | Mutant | 0.4 µM | |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.32 µM | |
| DU-145 | Prostate Carcinoma | Mutant | 0.1 µM | |
| GBM | Glioblastoma | Mutant | 0.18 µM | |
| Me665/2/21 | Melanoma | Mutant | 0.25 µM | |
| LNCaP | Prostate Carcinoma | Wild-Type | 0.12 µM | |
| LoVo | Colorectal Carcinoma | Wild-Type | 0.15 µM | |
| NCI-H460 | Lung Carcinoma | Wild-Type | 0.19 µM |
| Cell Line | p53 Status | Treatment (1 µM ST1926) | % of Cells in Sub-G1 (Apoptosis) at 48h | % TUNEL-Positive Cells at 48h | Reference |
| HCT116 | Wild-Type | ST1926 | ~35% | Not specified | |
| HCT116 p53-/- | Null | ST1926 | ~25% | Not specified | |
| HT29 | Mutant | ST1926 | ~35% | Not specified | |
| IGROV-1 | Wild-Type | ST1926 | Substantially higher than IGROV-1/Pt1 | Not specified | |
| IGROV-1/Pt1 | Mutant | ST1926 | Lower than IGROV-1 | Not specified |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action involves the induction of DNA damage and apoptosis. In cells with wild-type p53, this compound treatment leads to p53 activation and the upregulation of its downstream targets. However, its efficacy in p53-deficient cells points to alternative signaling pathways.
In colorectal cancer cells, this compound induces S-phase arrest and apoptosis independently of p53 and p21. A proposed mechanism in these cells is the targeting of DNA polymerase α (POLA1). The drug also causes dissipation of the mitochondrial membrane potential and cleavage of PARP, both hallmarks of apoptosis, in a p53-independent manner.
The following diagram illustrates the proposed signaling pathways of this compound in cancer cells with different p53 statuses.
Caption: this compound signaling in p53 wild-type vs. mutant/null cancer cells.
Alternative Therapeutic Strategies for p53-Mutant Cancers
While this compound shows promise, other therapeutic agents are being developed to specifically target cancer cells with p53 mutations. One such agent is APR-246 (eprenetapopt), a small molecule that can refold and reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.
| Drug | Mechanism of Action | p53 Status Target | Downstream Effects |
| This compound | Induces DNA damage, inhibits DNA polymerase α, modulates MAPK signaling. | Broad (p53-dependent and -independent) | Apoptosis, Cell cycle arrest. |
| APR-246 | Covalently modifies mutant p53, leading to its refolding and reactivation of wild-type function. Also targets the cellular redox balance. | Mutant p53 | Induction of p53 target genes (e.g., PUMA, NOXA), apoptosis, cell cycle arrest. |
A direct comparative study of the efficacy of this compound and APR-246 in the same p53-mutant cell lines has not been identified in the reviewed literature. However, their distinct mechanisms of action suggest they may have different spectrums of activity and potential for combination therapies.
Experimental Protocols
The following are summaries of the experimental protocols used in the cited studies to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well.
-
Treatment: Cells were treated with various concentrations of this compound (ST1926) or DMSO as a control for up to 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Formazan Solubilization: The formazan crystals were dissolved using a solubilization buffer.
-
Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment: Cells were treated with this compound (e.g., 1 µM ST1926) or DMSO for the desired time points.
-
Cell Fixation and Permeabilization: Cells were harvested, fixed, and permeabilized to allow entry of the labeling reagents.
-
TUNEL Reaction: Cells were incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Flow Cytometry Analysis: The percentage of TUNEL-positive (apoptotic) cells was quantified using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Total protein lysates were prepared from this compound-treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, γ-H2AX, PARP, GAPDH).
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for evaluating this compound's efficacy in cancer cells.
Conclusion
This compound demonstrates significant anticancer activity in both p53 wild-type and p53-mutant cancer cells. While the presence of wild-type p53 can enhance its apoptotic effects in some cancer types, this compound's ability to induce cell death through p53-independent mechanisms, such as DNA damage and inhibition of DNA polymerase α, makes it a promising candidate for treating a broader range of tumors, including those with compromised p53 function. Further research is warranted to directly compare the efficacy of this compound with other p53-targeting agents and to explore potential combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis and stress response in ovarian carcinoma cell lines treated with ST1926, an atypical retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Damage Responses: Adarotene vs. Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA damage response (DDR) induced by two potent anti-cancer agents: Adarotene (ST1926), an atypical retinoid, and Etoposide, a well-established topoisomerase II inhibitor. This document outlines their mechanisms of action, presents available quantitative data on their effects, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and Etoposide
This compound (ST1926) is a synthetic retinoid that has demonstrated significant pro-apoptotic and anti-proliferative activity across a range of cancer cell lines.[1][2] Unlike typical retinoids that function through retinoic acid receptors (RARs), this compound's primary anti-tumor effects are linked to the induction of DNA damage, largely independent of RAR signaling.[2][3] Recent evidence suggests that this compound's mechanism involves the inhibition of DNA polymerase α (POLA1), leading to replication stress and DNA double-strand breaks (DSBs).[4]
Etoposide is a widely used chemotherapeutic agent that targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, etoposide prevents the re-ligation of the DNA strands, resulting in the accumulation of DSBs. This DNA damage triggers a robust DDR, often culminating in cell cycle arrest and apoptosis.
Mechanism of Action and DNA Damage Response
This compound: Induction of Replication Stress via POLA1 Inhibition
This compound induces DNA damage primarily during the S-phase of the cell cycle. Its mechanism is linked to the inhibition of DNA polymerase α (POLA1), a key enzyme responsible for initiating DNA replication. This inhibition leads to replication fork stalling and collapse, generating DSBs. The subsequent DDR activation involves the phosphorylation of H2AX (γH2AX) and the activation of ATM and ATR kinases. Interestingly, this compound can induce apoptosis in a manner that is independent of p53 and p21, suggesting its potential efficacy in tumors with mutated or deficient p53.
Etoposide: Topoisomerase II Poisoning and the ATM-p53 Pathway
Etoposide acts as a topoisomerase II poison, trapping the enzyme on the DNA and creating DSBs. The presence of these breaks activates the ATM kinase, a primary sensor of DSBs. Activated ATM then phosphorylates a cascade of downstream targets, including the histone variant H2AX to form γH2AX at the sites of damage, and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).
Quantitative Comparison of DNA Damage and Cellular Effects
While direct head-to-head quantitative comparisons of this compound and Etoposide in the same experimental settings are limited in publicly available literature, the following tables summarize reported data for each compound from various studies. It is crucial to note that experimental conditions such as cell line, drug concentration, and exposure time may vary between these studies, affecting direct comparability.
Table 1: Induction of DNA Damage Markers
| Marker | This compound (ST1926) | Etoposide |
| γH2AX Foci Formation | Significant increase in γH2AX foci observed in various cancer cell lines (e.g., NB4, HCT116) following treatment. | Dose-dependent increase in γH2AX foci in numerous cell lines (e.g., MEFs, HT-29). |
| ATM Phosphorylation | Rapid activation of ATM observed in response to this compound-induced DSBs. | Robust phosphorylation of ATM at Ser1981 is a hallmark of etoposide-induced DNA damage. |
| p53 Phosphorylation | Can induce apoptosis independently of p53, though some studies show p53 upregulation. | Strong induction of p53 phosphorylation at Ser15 and Ser20, mediated by ATM. |
Table 2: Effects on Cell Cycle Progression
| Effect | This compound (ST1926) | Etoposide |
| Cell Cycle Arrest | Induces S-phase arrest in cancer cell lines such as NB4 and HCT116. | Primarily causes a G2/M phase arrest in many cell types, including SCLC and neural progenitor cells. Can also induce an S-phase delay at higher concentrations. |
| Apoptosis Induction | Potent inducer of apoptosis, even in p53-deficient cells. | Induces apoptosis, often in a p53-dependent manner, following G2/M arrest. |
Experimental Protocols
Western Blotting for DNA Damage Response Proteins (e.g., γH2AX, p-ATM, p-p53)
-
Cell Lysis: Treat cells with this compound, Etoposide, or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, p-ATM (Ser1981), p-p53 (Ser15), or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for γH2AX Foci Formation
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Drug Treatment: Treat cells with this compound, Etoposide, or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound, Etoposide, or vehicle control. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways of this compound and Etoposide.
Experimental Workflow
Caption: General experimental workflow for comparison.
Conclusion
This compound and Etoposide are both effective inducers of DNA damage, but they achieve this through distinct mechanisms. Etoposide's well-defined pathway involves topoisomerase II inhibition and a classical ATM/p53-dependent DNA damage response. In contrast, this compound represents a novel class of DNA damaging agents that acts by inhibiting DNA polymerase α, triggering replication stress and a DDR that can be p53-independent. This distinction makes this compound a particularly interesting candidate for cancers that have developed resistance to conventional chemotherapies through p53 mutations. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds in various cancer contexts.
References
Comparative Efficacy of Adarotene in Patient-Derived Xenograft Models: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of Adarotene as a therapeutic agent, with a focus on its potential application in patient-derived xenograft (PDX) models of ovarian cancer, melanoma, and chronic myeloid leukemia (CML). While direct experimental data of this compound in PDX models is not currently available in published literature, this document synthesizes existing preclinical data for this compound and compares it with the established efficacy of standard-of-care therapies in PDX models. The aim is to offer a blueprint for the design and execution of future studies to validate this compound in a more clinically relevant preclinical setting.
Introduction to this compound
This compound (ST1926) is an atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a wide range of human tumor cell lines.[1] Its mechanism of action involves the induction of DNA damage and apoptosis, seemingly independent of retinoic acid receptor (RAR) transactivation.[1] The molecular target of this compound is suggested to be similar to the ligand-binding domain of RARγ.[1] Furthermore, treatment with this compound leads to a rapid increase in intracellular calcium levels.[1] In vivo studies using traditional cell line-derived xenograft models have shown that this compound can inhibit tumor growth and prolong survival in models of ovarian carcinoma, melanoma, and CML.
The Role of Patient-Derived Xenografts (PDX) in Drug Development
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical model for evaluating anti-cancer therapies. These models are known to better recapitulate the heterogeneity, genetic diversity, and tumor microenvironment of the original patient tumor compared to traditional cell line-derived xenografts.[2] As a result, PDX models have shown higher predictive value for clinical outcomes and are increasingly used to test the efficacy of novel therapeutic agents and to identify biomarkers of response.
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for this compound in traditional xenograft models and for standard-of-care therapies in PDX models for ovarian cancer, melanoma, and CML. This comparative overview is intended to guide the design of future validation studies for this compound in PDX models.
Table 1: Ovarian Cancer - this compound vs. Standard of Care (Carboplatin + Paclitaxel) in Xenograft Models
| Therapeutic Agent | Model Type | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Cell Line-Derived Xenograft (A2780/DX) | 15-20 mg/kg, oral | Marked tumor growth inhibition | Not Specified |
| Carboplatin + Paclitaxel | Patient-Derived Xenograft (EOC PDX) | Not Specified | Significant decrease in tumor weight (p=0.013) | |
| Carboplatin + Paclitaxel | Patient-Derived Xenograft (HGS-OC PDX) | Not Specified | Tumor volume decrease |
Table 2: Melanoma - this compound vs. Standard of Care (Dabrafenib + Trametinib) in Xenograft Models
| Therapeutic Agent | Model Type | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Cell Line-Derived Xenograft (MeWo) | 15-20 mg/kg, oral | Marked tumor growth inhibition | Not Specified |
| Dabrafenib + Trametinib | Patient-Derived Xenograft (BRAF V600E) | Not Specified | Tumor regression | |
| Vemurafenib (BRAF inhibitor) | Patient-Derived Xenograft (BRAF V600E) | Not Specified | Initial tumor size decrease, followed by resistance |
Table 3: Chronic Myeloid Leukemia (CML) - this compound vs. Standard of Care (Imatinib) in Xenograft Models
| Therapeutic Agent | Model Type | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Murine Model of CML | 15 mg/kg/day | Reduced tumor burden and increased survival | Not Specified |
| Imatinib | Cell Line-Derived Xenograft (K562) | Not Specified | Enhanced efficacy when combined with YAP inhibitor | |
| Imatinib | SCLC Xenograft (not CML) | Not Specified | Modest growth inhibition |
Experimental Protocols
This section outlines the detailed methodologies for validating this compound in patient-derived xenograft models.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with ovarian cancer, melanoma, or CML (from bone marrow or peripheral blood).
-
Implantation: A small fragment of the tumor tissue (approximately 20-30 mm³) is surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG mice). For CML, patient-derived cells are injected intravenously.
-
Tumor Growth Monitoring: Tumor growth is monitored at least twice weekly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, they are harvested, divided into smaller fragments, and re-implanted into new cohorts of mice for expansion. Early passages (P2-P4) are recommended for drug efficacy studies to maintain the fidelity of the original tumor.
-
Cohort Formation: Once tumors in the expanded cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administered orally at a predetermined dose (e.g., 15-40 mg/kg/day), based on previous xenograft studies.
-
Comparator Drugs:
-
Ovarian Cancer: Carboplatin and Paclitaxel administered intravenously according to established protocols.
-
Melanoma: Dabrafenib and Trametinib administered orally.
-
CML: Imatinib administered orally.
-
-
Control Group: Receives a vehicle control solution.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volume and body weight are measured twice weekly. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Survival Analysis: In survival studies, mice are monitored until a predetermined endpoint (e.g., tumor volume of 2000 mm³ or signs of morbidity), and survival curves are generated.
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors are harvested for further analysis.
-
Immunohistochemistry (IHC): To assess the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in the target signaling pathways.
-
Genomic and Transcriptomic Analysis: To identify potential biomarkers of response or resistance to this compound.
-
Visualizations
References
This guide provides a comprehensive meta-analysis of preclinical data on Adarotene (ST1926), a novel atypical retinoid, and compares its anti-cancer activity with other notable retinoids. The information is intended for researchers, scientists, and drug development professionals, offering a structured overview of efficacy, mechanisms of action, and experimental methodologies.
Comparative Efficacy of this compound and Related Compounds
This compound has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines. The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of this compound in comparison to other retinoids.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Retinoids in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| This compound (ST1926) | Large panel of human tumor cell lines | Various | 0.1 - 0.3 | [1] |
| IGROV-1 | Ovarian Carcinoma | Not specified, causes G1/S phase accumulation | [1] | |
| DU145 | Prostate Carcinoma | Not specified, causes S phase accumulation | [1] | |
| ATRA-resistant AML cell lines | Acute Myeloid Leukemia | ~0.1 (at 72h) | [2] | |
| Neuroblastoma cell lines (SK-N-DZ, SK-N-BE(2)c, SHSY-5Y, SHEP-1, SK-N-AS) | Neuroblastoma | 0.18 - 0.20 (short term), ~0.1 (clonogenic) | [3] | |
| Colorectal cancer cell lines (HT29, HCT116, LoVo) | Colorectal Cancer | <0.5 | ||
| All-trans-Retinoic Acid (ATRA) | Glioma and breast cancer cell lines | Glioma, Breast Cancer | 0.4 - 23.0 | |
| MCF-7 | Breast Cancer | >1000 | ||
| HepG2 | Liver Cancer | >1000 | ||
| Tamibarotene (Am80) | HTLV-I-infected T-cell lines | Adult T-cell Leukemia | 25.3 - 42.9 | |
| HL-60 | Myeloid Leukemia | 68.1 | ||
| Bexarotene | Hut 78 | Cutaneous T-cell Lymphoma | >150 | |
| NSCLC cell lines (e.g., Calu3) | Non-small Cell Lung Cancer | >1 (modest effect as single agent) | ||
| Tazarotene | Basal Cell Carcinoma cells | Basal Cell Carcinoma | Induces apoptosis at various concentrations |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
This table summarizes the preclinical in vivo efficacy of this compound in mouse xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.
| Cancer Type | Xenograft Model | Dosing Regimen | Antitumor Effect | Citation(s) |
| Ovarian Carcinoma | A2780/DX | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |
| Melanoma | MeWo | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |
| Acute Myeloid Leukemia | NB4-bearing SCID mice | 30, 40 mg/kg, p.o. | Significant and dose-dependent increase in life span | |
| Neuroblastoma | SK-N-DZ | 15-25 mg/kg/d, p.o. (qdx3/wx3w) | Dose-dependent tumor regression (up to 90% TVI) | |
| Neuroblastoma | SK-N-BE(2)c | 15-25 mg/kg/d, p.o. (qdx3/wx3w) | Less sensitive than SK-N-DZ | |
| Colorectal Cancer | HT29 | 15 mg/kg/d, p.o. (5 consecutive days for 3 weeks) | Significantly reduced tumor volume | |
| Rhabdomyosarcoma | Alveolar (ARMS) and Embryonal (ERMS) | Not specified | Retarded xenograft growth | |
| Adult T-cell Leukemia/Lymphoma | Murine ATL model | Not specified | Prolonged survival, reduced leukemia cell infiltration |
Mechanism of Action: Signaling Pathways
This compound's antitumor activity is attributed to its ability to induce DNA damage and apoptosis. Unlike classical retinoids, its action is often independent of retinoic acid receptors (RARs) and the tumor suppressor protein p53.
This compound-Induced Apoptosis and DNA Damage Pathway
This compound treatment leads to early DNA damage, which triggers a cascade of events culminating in programmed cell death (apoptosis). This process involves the activation of checkpoint kinases and is independent of p53, a common mediator of apoptosis.
This compound and the AMPK/mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPKα) and down-regulate the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Activation of AMPK and inhibition of mTOR can lead to the suppression of tumor growth.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound and related compounds. Specific details may vary between individual studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
Workflow:
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Inject a suspension of human tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for the appearance and growth of tumors.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer the test compound and vehicle according to the specified dose, route (e.g., oral gavage), and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound. This is often expressed as tumor growth inhibition (TGI).
Conclusion
The preclinical data strongly suggest that this compound (ST1926) is a potent anti-cancer agent with a distinct mechanism of action compared to classical retinoids. Its efficacy in various in vitro and in vivo models, particularly in cancers resistant to conventional therapies, highlights its potential as a promising therapeutic candidate. Further investigation and clinical trials are warranted to fully elucidate its clinical utility. This guide provides a foundational comparison to aid researchers in the continued exploration of this compound and related compounds in oncology drug development.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Adarotene
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Adarotene, a potent atypical retinoid used in cancer research. Adherence to these procedures is critical to minimize exposure risk and ensure experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is necessary when working with this compound due to its irritant nature.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile or latex gloves. The exact breakthrough time should be confirmed with the glove manufacturer.[1] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and to avoid contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
2. Preparation of Solutions:
-
All weighing of solid this compound and preparation of solutions must be performed in a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Use appropriate solvents as recommended by the supplier.
-
Ensure all labware is clean and dry before use.
3. Use in Experiments:
-
When adding this compound solutions to cell cultures or animal models, wear the appropriate PPE.
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
For skin contact, wash with soap and water. For eye contact, rinse for several minutes and seek medical attention if irritation persists.
4. Spill Cleanup:
-
In the event of a spill, mechanically pick up the solid material.
-
For small solution spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the cleanup area is well-ventilated.
5. Disposal:
-
This compound and any contaminated materials must not be disposed of with household garbage or into the sewage system.
-
All waste, including empty containers, unused product, and contaminated disposables, must be disposed of according to official institutional, local, and national regulations for chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps and safety precautions for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
